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  • Product: 4-methoxy-N-phenylbenzenesulfonamide
  • CAS: 1146-41-4

Core Science & Biosynthesis

Foundational

Unlocking the Benzenesulfonamide Scaffold: Predicted Mechanisms of Action for 4-Methoxy-N-phenylbenzenesulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The architectural simplicity of 4-methoxy-N-phenylbenzenesulfonamide belies its pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The architectural simplicity of 4-methoxy-N-phenylbenzenesulfonamide belies its profound utility in modern drug discovery. As a low-molecular-weight fragment, the unmodified molecule serves as a highly efficient probe for cryptic binding pockets in bacterial oxidoreductases, offering a pathway to novel anti-virulence antibiotics[1]. Simultaneously, when functionalized into complex derivatives, its core scaffold acts as a potent inhibitor of host-cell kinases hijacked by flaviviruses, establishing a foundation for broad-spectrum, host-directed antivirals[2].

This whitepaper synthesizes the dual predicted mechanisms of action (MoA) for this compound and its derivatives, detailing the structural dynamics, quantitative pharmacodynamics, and the self-validating experimental protocols used to characterize them.

Mechanism I: Anti-Virulence via BpsDsbA Cryptic Pocket Binding

The Strategic Rationale: Targeting Virulence over Viability

Burkholderia pseudomallei is the Gram-negative bacterium responsible for melioidosis. Its pathogenicity relies heavily on the Disulfide-bond-forming protein A (DsbA), an oxidoreductase that catalyzes the correct folding of multiple virulence factors (e.g., type 3 secretion systems, proteases)[3]. Traditional antibiotics target bacterial viability, which inherently drives rapid evolutionary resistance. By targeting DsbA, 4-methoxy-N-phenylbenzenesulfonamide exerts an "anti-virulence" effect—disarming the pathogen without exerting life-or-death selective pressure[4].

Structural Dynamics: The Tyr110 Cryptic Pocket

Apo-BpsDsbA lacks an obvious druggable pocket near its redox-active site. However, structural characterization reveals that 4-methoxy-N-phenylbenzenesulfonamide acts as a molecular wedge[5]. Upon interaction, the fragment induces a side-chain conformational shift in Tyrosine 110 (Tyr110)[4]. This structural dynamic opens a transient, hydrophobic "cryptic" pocket adjacent to the active site[1]. Because it is a small fragment, the compound exhibits a high dissociation constant ( Kd​>2 mM), indicative of weak, transient interactions that are ideal for subsequent hit-to-lead optimization[4].

BpsDsbA_Mechanism Apo Apo BpsDsbA (Closed State) Tyr110 Tyr110 Side-Chain Conformational Shift Apo->Tyr110 Structural Dynamics Pocket Cryptic Pocket Formation Tyr110->Pocket Fragment 4-methoxy-N-phenyl- benzenesulfonamide Pocket->Fragment Fragment Binding (Kd > 2 mM) Virulence Inhibition of Virulence Factor Folding Fragment->Virulence Disarms Pathogen

Mechanism of BpsDsbA cryptic pocket formation and virulence attenuation.

Mechanism II: Host-Directed Antiviral via CaMKII Inhibition

The Strategic Rationale: Host-Directed Therapy

Beyond direct antibacterial applications, the benzenesulfonamide scaffold is a privileged structure for host-directed antiviral therapies. Mosquito-borne flaviviruses, such as Dengue (DENV) and Zika (ZIKV), hijack the host's calcium/calmodulin-dependent protein kinase II (CaMKII) to facilitate viral entry into neuronal and endothelial cells[2]. Targeting host proteins rather than viral proteins prevents the virus from mutating to develop drug resistance.

Scaffold Functionalization: Derivative 9

By utilizing CaMKII structure-guided design, researchers functionalized the core scaffold to create N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (Compound 9)[2]. This derivative binds directly to the active site of human CaMKII α , inhibiting its catalytic activity with an IC50​ of 0.79 μM[6]. By blocking CaMKII, the compound prevents the kinase-mediated signaling required for viral internalization, reducing DENV and ZIKV entry by up to 80% without affecting the initial binding of the virions to the cell surface[2].

CaMKII_Mechanism Flavivirus DENV / ZIKV Infection CaMKII Host CaMKII Activation Flavivirus->CaMKII Entry Viral Entry into Host Cell CaMKII->Entry Block Reduced Viremia & Increased Survival Entry->Block Drug Derivative 9 (CaMKII Inhibitor) Drug->CaMKII IC50 = 0.79 µM Drug->Entry Blocks Entry (Up to 80%)

Host-directed antiviral mechanism via CaMKII inhibition by Derivative 9.

Quantitative Data Summary

The following table synthesizes the pharmacodynamic metrics of the base fragment and its optimized antiviral derivative, highlighting the scalability of the scaffold's affinity.

CompoundTargetMechanism of ActionMetricValueReference
4-methoxy-N-phenylbenzenesulfonamide B. pseudomallei DsbACryptic Pocket Binding Kd​ > 2 mM[4]
4-methoxy-N-phenylbenzenesulfonamide B. pseudomallei DsbABackbone Amide ShiftCSP> 0.04 ppm[5]
Derivative 9 Human CaMKII α Active Site Inhibition IC50​ 0.79 μM[2]
Derivative 9 DENV-2 (BE(2)C cells)Viral Entry Blockade EC50​ 1.52 μM[6]
Derivative 9 ZIKV (BE(2)C cells)Viral Entry Blockade EC50​ 1.91 μM[6]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the mechanisms described above must be validated through rigorous, self-controlled experimental workflows. Below are the step-by-step methodologies utilized to confirm the MoA.

Protocol A: 2D[15N, 1H]-HSQC NMR Fragment Screening

Causality: X-ray crystallography often fails to capture highly transient states. 2D NMR is exquisitely sensitive to changes in the local magnetic environment of individual atoms, making it the gold standard for detecting weak fragment binding ( Kd​> mM) and mapping cryptic pockets[7].

  • Isotope Labeling: Express BpsDsbA in E. coli using 15 N-enriched media to label all backbone amides.

  • Sample Preparation: Prepare 50 μM 15 N-BpsDsbA in NMR buffer (50 mM HEPES, 25 mM NaCl, 2 mM EDTA, 10% D2O, pH 6.8)[7].

  • Ligand Addition: Titrate 4-methoxy-N-phenylbenzenesulfonamide (solubilized in 2% d6​ -DMSO) to a final concentration of 1 mM[4].

  • Acquisition: Record 2D [15N, 1H]-HSQC spectra at 298K using a high-field NMR spectrometer.

  • Self-Validation (CSP Analysis): Calculate Chemical Shift Perturbations (CSPs). A CSP > 0.04 ppm for the Tyr110 resonance confirms specific binding[5]. Orthogonal validation: Co-crystallize the protein-fragment complex to visually confirm the displaced Tyr110 side chain via X-ray diffraction[5].

Protocol B: Temperature-Shift Viral Entry Assay

Causality: To prove that CaMKII inhibition blocks viral entry rather than binding or replication, the assay must decouple these stages. Temperature shifting exploits the thermodynamic requirements of membrane fusion: viruses can bind to receptors at 4°C but cannot internalize until shifted to 37°C.

  • Viral Labeling: Conjugate DENV/ZIKV with atto647N-NHS ester. Rationale: Atto647N is a <1 kDa fluorophore that does not hinder viral structural proteins, preserving native infectivity[8].

  • Pre-treatment: Incubate human neuronal BE(2)C cells with 1.5 μM of Compound 9 for 1 hour[2].

  • Cold Binding: Add atto647N-labeled virus at 4°C for 1 hour. Wash unbound virions. (Measure fluorescence here for the binding control)[6].

  • Internalization: Shift cells to 37°C for 1 hour to permit endocytosis.

  • Self-Validation: Strip remaining surface-bound virions using an acidic wash (pH 3.0). Quantify intracellular fluorescence via flow cytometry. A reduction in signal exclusively after the 37°C shift confirms the mechanism of action is strict entry inhibition[6].

References

  • Petit, G. A., et al. "Identification and characterization of two drug-like fragments that bind to the same cryptic binding pocket of Burkholderia pseudomallei DsbA." Acta Crystallographica Section D: Structural Biology. 5

  • Chen, W. C., et al. "Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections." Journal of Medicinal Chemistry. 2

  • Petit, G. A., et al. "Identification and characterization of two drug-like fragments that bind to the same cryptic binding pocket of Burkholderia pseudomallei DsbA." bioRxiv. 4

  • Chen, W. C., et al. "Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections." ACS Publications. 6

  • Simanjuntak, Y., et al. "Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents Against Dengue and Zika Virus Infections." ResearchGate. 8

  • Petit, G. A., et al. "Identification and characterization of two drug-like fragments that bind to the same cryptic binding pocket of Burkholderia pseudomallei DsbA." PubMed Central (PMC). 1

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Exploratory

Crystallographic Characterization and Structural Biology Applications of 4-Methoxy-N-phenylbenzenesulfonamide

Executive Summary For drug development professionals and structural biologists, understanding the crystallographic behavior of small-molecule fragments is critical for successful Fragment-Based Drug Discovery (FBDD). 4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and structural biologists, understanding the crystallographic behavior of small-molecule fragments is critical for successful Fragment-Based Drug Discovery (FBDD). 4-methoxy-N-phenylbenzenesulfonamide (C₁₃H₁₃NO₃S) is a highly versatile sulfonamide building block. Beyond its fundamental small-molecule crystallographic properties—which include spontaneous resolution into chiral space groups—it has recently been identified as a critical probe for uncovering "cryptic" binding pockets in high-value antibacterial targets.

This whitepaper provides an in-depth technical analysis of the X-ray diffraction data of 4-methoxy-N-phenylbenzenesulfonamide, explaining the causality behind its crystal packing, its mechanistic role in altering protein conformations, and a field-proven methodology for utilizing this compound in macromolecular co-crystallization workflows.

Small-Molecule X-Ray Crystallography: Packing and Spontaneous Resolution

Before utilizing a fragment in biological assays, its inherent solid-state properties must be understood. 4-methoxy-N-phenylbenzenesulfonamide exhibits a fascinating crystallographic phenomenon: spontaneous resolution .

Although the molecule itself is achiral, it can crystallize into the enantiomorphic orthorhombic space group P21​21​21​ [1]. This chiral packing is driven by the specific geometric constraints of the sulfonamide moiety.

  • Hydrogen Bonding: The crystal lattice is primarily stabilized by infinite one-dimensional polymeric chains extending along the crystallographic axis. These chains are formed via strong intermolecular N–H⋯O hydrogen bonds between the amide nitrogen and the sulfonyl oxygen.

  • Conformational Causality: The methoxybenzene group remains roughly planar, but the steric repulsion between the phenyl ring and the sulfonyl oxygen atoms forces a specific dihedral twist. This twist, combined with weak C–H⋯π interactions, locks the macroscopic crystal into a chiral lattice, a property that must be accounted for when analyzing solid-state formulations or polymorphs [1].

Fragment-Based Drug Discovery (FBDD): Unlocking Cryptic Pockets

In modern drug discovery, 4-methoxy-N-phenylbenzenesulfonamide has proven invaluable as a fragment probe. A landmark application of this fragment is its binding to Disulfide-bond-forming protein A (DsbA) from Burkholderia pseudomallei (BpsDsbA), the causative agent of melioidosis [2].

BpsDsbA is a critical virulence factor responsible for folding pathogenic proteins. However, the apo-state of BpsDsbA lacks well-defined surface pockets, making traditional structure-based drug design exceptionally difficult.

The Cryptic Pocket Mechanism

Through X-ray crystallography and 2D NMR, researchers discovered that soaking BpsDsbA crystals with 4-methoxy-N-phenylbenzenesulfonamide induces the opening of a cryptic pocket adjacent to the redox-active site [2].

Mechanistic Causality: Why does this pocket open? In the apo-state, the side chain of Tyrosine 110 (Tyr110) blocks the cavity. The introduction of the highly hydrophobic 4-methoxy-N-phenylbenzenesulfonamide provides sufficient favorable binding enthalpy (via van der Waals interactions with the methoxy and phenyl rings) to overcome the conformational entropy penalty of displacing the Tyr110 side chain. This rotameric shift exposes a previously hidden hydrophobic trench [2].

Cryptic_Pocket State1 Apo-BpsDsbA (Closed State) Event Fragment Binding (4-methoxy-N-phenylbenzenesulfonamide) State1->Event Tyr110 Tyr110 Side-Chain Conformational Shift Event->Tyr110 Pocket Hydrophobic 'Cryptic' Pocket Exposed Tyr110->Pocket State2 Holo-BpsDsbA Complex (Open State, PDB: 7LUJ) Pocket->State2

Fig 1. Mechanism of cryptic pocket formation in BpsDsbA induced by fragment binding.

Experimental Methodology: Self-Validating Co-Crystallization Protocol

To capture low-affinity fragment interactions ( Kd​>2 mM ) such as the binding of 4-methoxy-N-phenylbenzenesulfonamide to BpsDsbA, crystal soaking is heavily preferred over co-crystallization. Co-crystallization often fails because the high fragment concentrations required can prevent protein nucleation. Soaking leverages the pre-existing, thermodynamically stable protein lattice.

Step-by-Step Soaking and Diffraction Workflow
  • Apo-Crystal Growth: Grow apo-BpsDsbA crystals using vapor diffusion (hanging drop) at 20°C. Ensure the crystallization buffer allows solvent channel access to the active site.

  • Fragment Solubilization: Dissolve 4-methoxy-N-phenylbenzenesulfonamide in 100% DMSO to a stock concentration of 100 mM. Causality: DMSO is required because the fragment is highly hydrophobic; aqueous buffers would cause immediate precipitation.

  • Crystal Soaking: Transfer the apo-crystals into a soaking drop containing the crystallization mother liquor supplemented with 1–25 mM of the fragment. Incubate for 2 to 24 hours. Validation: Monitor the crystal visually. If the crystal cracks, the conformational shift (Tyr110 movement) may be disrupting the lattice packing, requiring a titration down to a lower fragment concentration.

  • Cryoprotection & Cryo-cooling: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-cool in liquid nitrogen (100 K). Causality: Cryo-cooling arrests molecular motion and mitigates radiation damage caused by the generation of free radicals from the high-intensity synchrotron beam.

  • X-Ray Diffraction: Collect diffraction data at a synchrotron facility (e.g., MX1 or MX2 beamlines) [2]. Process the data using auto-indexing software to solve the phase via molecular replacement using the apo-structure as a search model.

FBDD_Workflow A Fragment Library Screening (NMR/SPR) B Hit Identification: 4-methoxy-N-phenylbenzenesulfonamide A->B D Crystal Soaking (1-25 mM Fragment in DMSO) B->D C Protein Crystallization (Apo-BpsDsbA) C->D E Cryo-cooling & X-ray Diffraction (Synchrotron) D->E F Structure Solution & Electron Density Mapping E->F G Lead Optimization (SAR & Rational Design) F->G

Fig 2. FBDD workflow for isolating and characterizing fragment hits via X-ray crystallography.

Quantitative Data & Refinement Statistics

The successful execution of the soaking protocol yields high-resolution structural data. Below is the summarized crystallographic data for the 4-methoxy-N-phenylbenzenesulfonamide / BpsDsbA complex, deposited under PDB ID: 7LUJ [3].

Notice that the macromolecular complex crystallizes in the same space group ( P21​21​21​ ) as the spontaneously resolved pure small molecule, though with vastly different unit cell dimensions dictated by the protein lattice [2].

Table 1: Crystallographic Data and Refinement Statistics for PDB: 7LUJ

ParameterValue
Target Protein Burkholderia pseudomallei DsbA (BpsDsbA)
Ligand 4-methoxy-N-phenylbenzenesulfonamide
PDB ID 7LUJ
Method X-ray Diffraction (Synchrotron, 100 K)
Resolution (Å) 2.31
Space Group P21​21​21​
Unit Cell Dimensions (Å) a = 59.0–60.0, b = 61.5–63.5, c = 68.0–70.5
Unit Cell Angles α=β=γ=90∘
R-work / R-free 0.228 / 0.260
Ligand Occupancy Partial (due to transient cryptic pocket binding)

Conclusion

4-Methoxy-N-phenylbenzenesulfonamide is a prime example of how simple, low-molecular-weight sulfonamides can serve as powerful tools in structural biology. Its rigid, yet adaptable geometry allows it to form highly ordered small-molecule crystals while possessing the precise thermodynamic properties required to pry open cryptic pockets in challenging therapeutic targets like BpsDsbA. By employing rigorous, high-concentration crystal soaking methodologies, researchers can utilize this fragment as a foundational scaffold for designing potent, next-generation antimicrobial therapeutics.

References

  • Kato, T., Okamoto, I., Tanatani, A., Hatano, T., Uchiyama, M., Kagechika, H., Masu, H., Katagiri, K., Tominaga, M., Yamaguchi, K., & Azumaya, I. (2006). Spontaneous Resolution of N-Phenyl-4-methoxybenzenesulfonamide. Organic Letters, 8(22), 5017-5019.[Link]

  • Petit, G. A., Mohanty, B., McMahon, R. M., Nebl, S., Hilko, D. H., Wilde, K. L., Scanlon, M. J., Martin, J. L., & Halili, M. A. (2022). Identification and characterization of two drug-like fragments that bind to the same cryptic binding pocket of Burkholderia pseudomallei DsbA. Acta Crystallographica Section D: Structural Biology, 78(1), 75-90.[Link]

  • RCSB Protein Data Bank. (2022). PDB ID 7LUJ: Burkholderia pseudomallei Disulfide bond forming protein A (DsbA) liganded with fragment 4-methoxy-N-phenylbenzenesulfonamide. RCSB PDB.[Link]

Foundational

Molecular Docking and Structural Dynamics of 4-Methoxy-N-phenylbenzenesulfonamide Derivatives: A Multi-Target Technical Guide

Executive Summary As a Senior Application Scientist in computational chemistry and structural biology, I approach molecular docking not merely as a predictive algorithm, but as a hypothesis-generating engine that must be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in computational chemistry and structural biology, I approach molecular docking not merely as a predictive algorithm, but as a hypothesis-generating engine that must be rigorously validated by empirical data. The molecule 4-methoxy-N-phenylbenzenesulfonamide and its derivatives represent a highly privileged pharmacophore in modern drug discovery. The causality behind its versatility lies in its bipartite structure: the sulfonamide moiety acts as a potent hydrogen-bond donor/acceptor and a classic Zinc-Binding Group (ZBG)[1], while the 4-methoxy and N-phenyl rings provide tunable steric bulk to exploit hydrophobic subpockets[2].

This technical guide deconstructs the molecular docking methodologies, binding mechanisms, and self-validating experimental protocols used to target four distinct protein classes with this scaffold: viral host-factors (CaMKIIα), bacterial virulence enzymes (BpsDsbA), oxidative stress regulators (Keap1), and metalloenzymes (Carbonic Anhydrase).

Target-Specific Mechanisms & Docking Causality

Host-Directed Antiviral Therapy: CaMKIIα

Direct-acting antivirals frequently fail due to rapid viral mutation. To circumvent this, targeting host factors required for viral replication—such as Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)—provides a high barrier to resistance[3].

Docking Rationale: Molecular docking simulations reveal that 4-methoxy-N-phenylbenzenesulfonamide derivatives (e.g., compound 9) act as potent CaMKIIα inhibitors[3]. The causality of their high affinity (IC50 = 0.79 μM) is driven by their ability to wedge into the active site located at the interface between the N-lobe and C-lobe of the kinase domain[3]. As detailed in , the sulfonamide group acts as a critical anchor, positioning itself to form tight hydrogen bonds with the backbone amides of Ala23 (2.21 Å) and Phe24 (2.31 Å)[3].

G V Viral Infection (DENV / ZIKV) K Host CaMKIIα Kinase Activation V->K Triggers R Viral Replication & Viremia K->R Promotes I 4-Methoxy-N-phenylbenzenesulfonamide (CaMKII Inhibitor) I->K Blocks N/C-lobe interface

Caption: CaMKIIα signaling pathway blockade by sulfonamide derivatives preventing viral replication.

Targeting Bacterial Virulence: BpsDsbA Cryptic Pockets

Disulfide-bond-forming protein A (DsbA) is a master regulator of virulence in Burkholderia pseudomallei[4]. Inhibiting DsbA disarms the bacteria without killing them, drastically reducing the evolutionary pressure for antibiotic resistance[5].

Docking Rationale: Standard rigid-receptor docking fails against BpsDsbA because the binding site is a "cryptic pocket" that does not exist in the apo-protein structure[4]. The pocket only opens via an induced-fit conformational shift of the Tyr110 side chain[6]. To solve this, we employ an NMR-driven HADDOCK (High Ambiguity Driven protein-protein DOCKing) protocol[5]. By mapping Chemical Shift Perturbations (CSPs) from 2D 15N-HSQC NMR titrations, we generate Ambiguous Interaction Restraints (AIRs) that force the docking algorithm to sample conformations satisfying the empirical NMR data[4].

G N 2D 15N-HSQC NMR (Fragment Titration) C Map CSPs (Tyr110 Shift) N->C A Define Ambiguous Interaction Restraints C->A H HADDOCK Docking A->H M MD Simulation (Self-Validation) H->M

Caption: NMR-driven HADDOCK docking workflow for identifying cryptic binding pockets.

Fragment-Based Drug Discovery (FBDD): Keap1-Nrf2 Pathway

The Keap1-Nrf2 protein-protein interaction (PPI) is a primary target for oxidative stress diseases[7]. Because covalent inhibitors often suffer from off-target toxicity, non-covalent inhibitors are highly sought after[8].

Docking Rationale: 4-methoxy-N-phenylbenzenesulfonamide serves as a highly efficient starting fragment (Fragment 1q) in Fragment-Based Deconstruction-Reconstruction (FBDR) campaigns[2]. As shown in , molecular docking is used synergistically with X-ray crystallography to superimpose the aromatic cores of multiple weak-binding fragments[2]. By merging the sulfonamide fragment with secondary cores targeting the P2 subpocket (e.g., interacting with Asn414 and Arg415), researchers successfully synthesized a lead compound with a 220–380-fold increase in binding affinity[2].

G F1 Fragment 1 (Sulfonamide Scaffold) S Structural Superposition (X-ray / Docking) F1->S F2 Fragment 2 (Secondary Core) F2->S L Merged Lead Compound (Nanomolar Affinity) S->L Fragment Linking

Caption: Fragment-based deconstruction-reconstruction (FBDR) strategy for Keap1 inhibitors.

Isozyme-Selective Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) catalyze the reversible hydration of carbon dioxide[1]. The clinical challenge is achieving selectivity: inhibiting tumor-associated isoforms (hCA IX and XII) without disrupting off-target cytosolic isoforms (hCA II)[1].

Docking Rationale: The sulfonamide nitrogen deprotonates at physiological pH, coordinating directly with the active-site Zn2+ ion[1]. Docking studies demonstrate that the 4-methoxy-N-phenyl tail can be structurally tuned to interact with the variable amino acid residues in the middle and outer rims of the CA active site[1]. For instance, specific derivatives like compound 3e exhibit highly selective inhibition of hCA XII (IC50 = 0.63 μM) with minimal activity against hCA II[1], as validated in .

Quantitative Data Summary

The following table synthesizes the quantitative binding affinities, IC50 values, and key structural interactions of the 4-methoxy-N-phenylbenzenesulfonamide scaffold across its primary target proteins.

Target ProteinTherapeutic ApplicationScaffold DerivativeBinding Affinity / IC50Key Interacting Residues
CaMKIIα Antiviral (DENV/ZIKV)N-(4-cycloheptyl-4-oxobutyl)-derivativeIC50 = 0.79 μMAla23, Phe24 (Backbone H-bonds)
BpsDsbA Antibacterial4-methoxy-N-phenylbenzenesulfonamideKD ~ 500 μMTyr110 (Cryptic pocket shift)
Keap1 (Kelch) Antioxidant / PPIFragment 1q (Merged Lead 8)Ki = 16 μMAsn414, Arg415 (P2 subpocket)
hCA II Glaucoma / DiureticsCompound 3iIC50 = 2.76 μMZn2+ coordination
hCA XII AntitumorCompound 3eIC50 = 0.63 μMZn2+ coordination

Standardized Experimental Protocols

To ensure scientific integrity, computational predictions must operate within a self-validating system. Below are the definitive, step-by-step methodologies for conducting these studies.

Protocol A: High-Throughput Docking & MD Validation Workflow (e.g., for CaMKIIα / CA)

Causality: Docking scoring functions often fail to account for solvent entropy and dynamic flexibility. Running a post-docking Molecular Dynamics (MD) simulation acts as an internal control; if the ligand RMSD plateaus rapidly, the docking pose is physically viable[5].

  • Protein Preparation: Retrieve the crystal structure (e.g., CaMKIIα) from the PDB. Remove all water molecules except those coordinating critical metals (e.g., Zn2+ in CA). Add polar hydrogens and assign Gasteiger charges.

  • Ligand Preparation: Generate 3D conformers of the 4-methoxy-N-phenylbenzenesulfonamide derivative. Minimize energy using the OPLS3e or AMBER force field.

  • Grid Generation: Center the grid box on the known active site (e.g., the N/C-lobe interface for CaMKIIα).

  • Internal Control Docking: Dock a known native ligand or control molecule (e.g., ADP for kinase domains)[5]. Self-Validation Check: The control must achieve a highly negative binding energy score (e.g., < -10.0 kcal/mol) and reproduce the crystallographic pose (RMSD < 2.0 Å)[5].

  • Experimental Docking: Dock the sulfonamide library using Glide (Schrödinger) or AutoDock Vina. Extract the top poses based on binding energy and specific H-bond criteria (e.g., distance to Ala23/Phe24 < 2.5 Å).

  • MD Validation: Solvate the top protein-ligand complex in a TIP3P water box. Neutralize with counter-ions. Run a 100 ns production MD simulation[5]. Calculate the ligand RMSD over time to confirm binding stability[5].

Protocol B: NMR-Driven HADDOCK Protocol for Cryptic Pockets (e.g., BpsDsbA)

Causality: When a target lacks a defined pocket in its apo state, empirical NMR data must guide the docking algorithm to simulate induced-fit binding[4].

  • NMR Titration: Acquire 2D [15N, 1H]-HSQC NMR spectra of 15N-labeled apo-BpsDsbA[4]. Titrate the 4-methoxy-N-phenylbenzenesulfonamide fragment (up to 2 mM)[4].

  • CSP Mapping: Calculate the Chemical Shift Perturbation (CSP) for each backbone amide. Identify residues with a CSP > 0.04 ppm (e.g., Tyr110)[4].

  • AIR Definition: Define the heavily shifted residues as "Active" Ambiguous Interaction Restraints (AIRs) in HADDOCK. Define surface-exposed neighbors as "Passive" residues.

  • HADDOCK Execution: Run the docking protocol. The algorithm will pull the ligand toward the AIRs, forcing the side chains (like Tyr110) to adjust, thereby "opening" the cryptic pocket.

  • Ensemble Clustering: Cluster the resulting poses based on fraction of common contacts (FCC). Select the lowest-energy pose from the most populated cluster for further optimization.

References

  • Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification and characterization of two drug-like fragments that bind to the same cryptic binding pocket of Burkholderia pseudomallei DsbA Acta Crystallographica Section D: Structural Biology URL:[Link]

  • Deconstructing Noncovalent Kelch-like ECH-Associated Protein 1 (Keap1) Inhibitors into Fragments to Reconstruct New Potent Compounds Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Utilization of transition metal fluoride-based solid support catalysts for the synthesis of sulfonamides: carbonic anhydrase inhibitory activity and in silico study RSC Advances URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 4-Methoxy-N-phenylbenzenesulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the realm of medicinal chemistry and materials science, the physicochemical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of medicinal chemistry and materials science, the physicochemical properties of molecular fragments dictate their utility in downstream applications. 4-Methoxy-N-phenylbenzenesulfonamide (also known as N-phenyl-4-methoxybenzenesulfonamide) is a highly versatile sulfonamide derivative. As a Senior Application Scientist, I approach the evaluation of this compound not just through empirical data collection, but by analyzing the underlying thermodynamic principles that govern its behavior. This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic stability, melting point dynamics, and the self-validating protocols required for its synthesis and thermal profiling.

Structural Thermodynamics and Melting Point Dynamics

The Causality of Phase Transitions

The melting point ( Tm​ ) of a crystalline solid is a macroscopic manifestation of its microscopic lattice energy, defined thermodynamically by the equation Tm​=ΔHfus​/ΔSfus​ . For 4-methoxy-N-phenylbenzenesulfonamide, the melting transition consistently occurs in the 105–110 °C range[1][2].

This specific thermal window is dictated by competing structural forces:

  • Enthalpic Contributions ( ΔHfus​ ): The sulfonamide group (-SO₂NH-) serves as a potent hydrogen bond donor (N-H) and acceptor (S=O). The presence of the para-methoxy group (-OCH₃) acts as an electron-donating group (EDG). Through resonance, it increases the electron density on the sulfonyl oxygens, thereby strengthening the intermolecular hydrogen-bonding network and increasing the enthalpy required to disrupt the crystal lattice.

  • Entropic Contributions ( ΔSfus​ ): Conversely, the bulky N-phenyl ring introduces significant steric hindrance. This prevents the molecule from achieving a perfectly flat, tightly packed planar geometry, which increases the entropy of the molten state. The balance between strong H-bonding and steric disruption caps the melting point at ~110 °C.

Empirical Melting Point Data

The following table synthesizes quantitative thermal data reported across various synthetic methodologies, demonstrating the compound's consistent thermal behavior regardless of the synthetic route.

Source / Synthetic MethodologyReported Melting Point (°C)Application Context
Deep Eutectic Solvent Cross-Coupling [1]105–107Sustainable green chemistry product
Iron-Catalyzed N-Arylsulfonamide Formation [2]107–108 (Lit: 109–110)Direct use of nitroarenes as N-sources
Visible-Light-Induced Arylation [3]105–106Electron-donor-acceptor complexation

Stability Profiles: Solid-State to Biological Matrices

Solid-State Thermodynamic Stability

In its crystalline form, 4-methoxy-N-phenylbenzenesulfonamide exhibits exceptional thermodynamic stability under ambient conditions. The tetrahedral geometry of the hexavalent sulfur atom protects the central core from spontaneous oxidation or ambient hydrolysis. The crystal lattice is further stabilized by π−π stacking interactions between the electron-rich methoxybenzene ring and the N-phenyl ring of adjacent molecules.

Microsomal and Biological Stability

In drug discovery, this compound is frequently utilized as a high-affinity fragment—most notably in the deconstruction and reconstruction of noncovalent Kelch-like ECH-associated protein 1 (Keap1) inhibitors[4].

Mechanistic Causality: Unlike ester or amide linkages, which are highly susceptible to enzymatic cleavage by esterases and amidases, the sulfonamide bond is biologically robust. The steric bulk surrounding the tetrahedral sulfur and its distinct electronic profile make it highly resistant to nucleophilic attack by cytochrome P450 enzymes. Consequently, 4-methoxy-N-phenylbenzenesulfonamide demonstrates complete metabolic stability in human blood plasma and mouse liver microsomes over extended incubation periods (>240 minutes), making it an ideal pharmacophore for lead optimization[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, any protocol must be a self-validating system where each step inherently proves the success of the previous one. Below are the rigorous methodologies for synthesizing and thermally profiling this compound.

Synthesis and Crystallization Protocol

This protocol utilizes a classic nucleophilic acyl substitution, optimized for high-purity crystallization[4].

  • Reaction Setup: Dissolve 1.0 equivalent of aniline and 1.2 equivalents of pyridine (acid scavenger) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Nucleophilic Attack: Dropwise add a solution of 4-methoxybenzenesulfonyl chloride (1.1 eq) in DCM at 0 °C. Causality: Pyridine neutralizes the HCl byproduct, preventing the protonation of aniline (which would kill its nucleophilicity) and driving the reaction thermodynamically forward.

  • Reaction Monitoring (Validation 1): Monitor via Thin Layer Chromatography (TLC) using a 1:1 hexane/ethyl acetate eluent. The disappearance of the sulfonyl chloride spot validates reaction completion[1].

  • Quenching and Extraction: Wash the organic layer sequentially with 1M aqueous HCl, saturated NaHCO₃, and brine. Causality: The HCl wash selectively protonates and removes excess pyridine and unreacted aniline into the aqueous phase, self-purifying the organic layer.

  • Crystallization: Dry the organic layer over MgSO₄, concentrate in vacuo, and recrystallize the crude solid from a hot ethanol/water mixture. Slow cooling ensures the thermodynamic exclusion of impurities from the growing crystal lattice.

  • Final Validation: Confirm structure via ¹H NMR (look for the distinct methoxy singlet at ~3.76 ppm and the broad N-H singlet) and HRMS[2].

Thermal Analysis (DSC) Protocol

To accurately determine the thermodynamic stability and melting point, Differential Scanning Calorimetry (DSC) is vastly superior to visual capillary methods.

  • Calibration: Calibrate the DSC instrument using an Indium standard to ensure precise temperature and heat flow measurements.

  • Sample Encapsulation: Weigh exactly 2.0–5.0 mg of the recrystallized 4-methoxy-N-phenylbenzenesulfonamide into an aluminum standard pan and crimp the lid. Causality: Precise mass is required to accurately calculate the enthalpy of fusion ( ΔHfus​ ).

  • Thermal Ramping: Equilibrate the sample at 25 °C, then heat at a constant rate of 10 °C/min up to 150 °C under a continuous dry nitrogen purge (50 mL/min). Causality: The nitrogen purge prevents oxidative degradation during heating, ensuring the endotherm represents pure melting.

  • Thermogram Analysis (Validation 2): Analyze the resulting heat flow curve. A sharp endothermic peak with an extrapolated onset temperature between 105 °C and 108 °C validates both the identity and the high polymorphic purity of the synthesized crystal.

Visualizations

Workflow N1 Reactants: 4-Methoxybenzenesulfonyl Chloride + Aniline N2 Nucleophilic Substitution (Pyridine/DCM, 0 °C to RT) N1->N2 N3 Crude Product: 4-Methoxy-N-phenylbenzenesulfonamide N2->N3 N4 Purification (Acid Wash & Recrystallization) N3->N4 N5 Pure Crystalline Solid N4->N5 N6 Thermal Analysis (DSC & Capillary MP) N5->N6 N7 Thermodynamic Profiling (ΔH_fus, Tm = 105-110 °C) N6->N7

Workflow for the synthesis and thermal validation of the sulfonamide.

StabilityFactors Root Thermodynamic Stability 4-Methoxy-N-phenylbenzenesulfonamide C1 Crystal Lattice Energy Root->C1 C2 Intramolecular Forces Root->C2 C3 Metabolic/Microsomal Stability Root->C3 L1 Intermolecular H-Bonding (Sulfonamide N-H ··· O=S) C1->L1 L2 π-π Stacking (Phenyl & Aniline Rings) C1->L2 I1 Electron Donation (Methoxy Group) C2->I1 I2 Steric Hindrance (N-Phenyl Bulk) C2->I2 M1 Enzymatic Resistance (Cytochrome P450 / Amidases) C3->M1

Key structural factors governing the thermodynamic stability of the compound.

References

  • Deep Eutectic Solvents: À la Carte Solvents for Cross-Coupling Reactions Source: ChemSusChem (via Universidad de Alicante) URL:1

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources Source: The Journal of Organic Chemistry - ACS Publications URL:2

  • Visible-Light-Induced Arylation via Electron-Donor-Acceptor Source: RSC URL:3

  • Deconstructing Noncovalent Kelch-like ECH-Associated Protein 1 (Keap1) Inhibitors into Fragments to Reconstruct New Potent Compounds Source: Journal of Medicinal Chemistry - ACS Publications URL:4

Sources

Foundational

pharmacokinetic profiling of 4-methoxy-N-phenylbenzenesulfonamide in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 4-methoxy-N-phenylbenzenesulfonamide Foreword: De-risking Discovery through Early Insight In the landscape of modern drug discovery, the principle...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 4-methoxy-N-phenylbenzenesulfonamide

Foreword: De-risking Discovery through Early Insight

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of promising drug candidates historically failed in late-stage clinical trials due to unforeseen issues with their pharmacokinetic profiles.[1] The integration of robust in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies into the early discovery pipeline has become an indispensable strategy for mitigating this risk.[2][3] These assays provide critical insights that guide the optimization of chemical structures, enabling project teams to select candidates with a higher probability of success in vivo.[1][3]

This guide offers a detailed technical framework for the in vitro pharmacokinetic profiling of 4-methoxy-N-phenylbenzenesulfonamide, a representative sulfonamide-class molecule. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific causality behind each experimental choice. We will explore the core assays that form the foundation of a modern DMPK (Drug Metabolism and Pharmacokinetics) screening cascade, ensuring that each step is understood as part of a self-validating system designed to generate reliable and actionable data for drug development professionals.

Absorption Potential: Caco-2 Permeability for Oral Bioavailability Prediction

Scientific Rationale

For orally administered drugs, the ability to permeate the intestinal epithelium is the first critical step toward entering systemic circulation.[4] The Caco-2 cell line, derived from human colorectal adenocarcinoma, has become the gold standard for modeling this barrier.[5][6] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and microvilli, structurally and functionally mimicking the enterocytes of the human small intestine.[5] Crucially, they express key efflux transporters, such as P-glycoprotein (P-gp), which are responsible for actively pumping substrates back into the intestinal lumen, thereby limiting absorption.[6] A bidirectional Caco-2 assay allows us to measure permeability in both the absorptive (apical-to-basolateral, A-to-B) and secretory (basolateral-to-apical, B-to-A) directions, providing a clear indication of a compound's passive permeability and its susceptibility to active efflux.[5]

Experimental Workflow: Bidirectional Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Phase 1: Monolayer Preparation cluster_exp Phase 2: Transport Experiment (2h) cluster_analysis Phase 3: Analysis & Calculation Caco2_Seed Seed Caco-2 cells on Transwell® inserts Incubate Culture for 21 days to form a differentiated monolayer Caco2_Seed->Incubate TEER Verify monolayer integrity via Transepithelial Electrical Resistance (TEER) (TEER ≥ 200 Ω·cm²) Incubate->TEER Dose_A Dose Compound (10 µM) to Apical (A) side TEER->Dose_A Dose_B Dose Compound (10 µM) to Basolateral (B) side TEER->Dose_B Incubate_Transport Incubate at 37°C with shaking Dose_A->Incubate_Transport Dose_B->Incubate_Transport Sample Collect samples from receiver compartments at t=2h Incubate_Transport->Sample LCMS Quantify compound concentration using LC-MS/MS Sample->LCMS Calc_Papp Calculate Apparent Permeability (Papp) LCMS->Calc_Papp Calc_ER Calculate Efflux Ratio (ER) Calc_Papp->Calc_ER

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Experimental Protocol
  • Cell Culture: Caco-2 cells are seeded onto 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size) and cultured for 21 days in a controlled environment (37°C, 5% CO₂, 95% humidity) to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[7]

  • Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) is prepared and pre-warmed to 37°C.[7]

  • Dosing Solution Preparation: A 10 µM dosing solution of 4-methoxy-N-phenylbenzenesulfonamide is prepared in the transport buffer from a DMSO stock. The final DMSO concentration should be kept below 1% to avoid cytotoxicity.

  • Transport Experiment Initiation:

    • A-to-B Transport: The culture medium is replaced with fresh transport buffer. The dosing solution is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.[6]

    • B-to-A Transport: In a separate set of wells, the dosing solution is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.[6]

    • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability) are run in parallel.

  • Incubation and Sampling: The plate is incubated for 2 hours at 37°C with gentle orbital shaking (e.g., 50 rpm).[7] At the end of the incubation, aliquots are taken from the receiver compartments for analysis.

  • Quantification: The concentration of the compound in the collected samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the formula:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as:

      • ER = Papp (B-to-A) / Papp (A-to-B)

      • An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[5]

Data Presentation: Permeability Profile
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability ClassEfflux Substrate
4-methoxy-N-phenylbenzenesulfonamide 8.5 9.1 1.07 High No
Propranolol (High Perm. Control)>10>10~1.0HighNo
Atenolol (Low Perm. Control)<1.0<1.0~1.0LowNo
Digoxin (P-gp Substrate Control)<1.0>5.0>5.0LowYes

Distribution Characteristics: Plasma Protein Binding

Scientific Rationale

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[8] According to the "free drug hypothesis," it is only the unbound (free) fraction of the drug that can distribute into tissues to reach its pharmacological target and be cleared from the body.[8] Therefore, determining the fraction of compound unbound in plasma (fu) is essential for interpreting potency data and predicting in vivo pharmacokinetics. High plasma protein binding (>99%) can significantly limit a drug's efficacy and affect its clearance. Equilibrium dialysis is considered the gold standard method for this assessment, as it allows for the passive diffusion of the unbound drug across a semi-permeable membrane until equilibrium is reached, minimizing experimental artifacts.[8][9]

Experimental Workflow: Rapid Equilibrium Dialysis (RED) Assay

RED_Workflow cluster_setup Phase 1: Assay Setup cluster_incubation Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Calculation Spike Spike compound into plasma (e.g., Human, Rat) Load_Plasma Load plasma sample into the donor chamber of RED device Spike->Load_Plasma Load_Buffer Load dialysis buffer into the receiver chamber Load_Plasma->Load_Buffer Incubate Seal plate and incubate at 37°C for 4-6 hours with shaking Load_Buffer->Incubate Sample_D Collect aliquot from Donor (Plasma) Chamber Incubate->Sample_D Sample_R Collect aliquot from Receiver (Buffer) Chamber Incubate->Sample_R Quench Quench samples with organic solvent (Acetonitrile) Sample_D->Quench Sample_R->Quench LCMS Analyze concentrations by LC-MS/MS Quench->LCMS Calculate Calculate Fraction Unbound (fu) and Percent Bound LCMS->Calculate HLM_Workflow cluster_setup Phase 1: Incubation Setup cluster_reaction Phase 2: Metabolic Reaction cluster_analysis Phase 3: Analysis & Calculation Prepare_Mix Prepare master mix: Compound (1 µM) + Liver Microsomes (0.5 mg/mL) in buffer Preincubate Pre-incubate at 37°C Start_Rxn Initiate reaction by adding NADPH (1 mM) Preincubate->Start_Rxn Timepoints Incubate and collect aliquots at time points (0, 5, 15, 30, 60 min) Start_Rxn->Timepoints Quench Stop reaction at each time point with cold Acetonitrile + IS Timepoints->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS to quantify remaining parent compound Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and Intrinsic Clearance (Clint) Plot->Calculate

Caption: Workflow for determining metabolic stability in liver microsomes.

  • Reagent Preparation: Prepare a solution of 4-methoxy-N-phenylbenzenesulfonamide (1 µM final concentration) and liver microsomes (0.5 mg/mL final concentration) in a phosphate buffer (pH 7.4). [10]2. Initiation: Pre-warm the mixture to 37°C. The metabolic reaction is initiated by adding a pre-warmed NADPH solution (1 mM final concentration). [11]3. Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). [11]4. Reaction Quenching: The reaction in each aliquot is immediately stopped by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (IS).

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated microsomal proteins.

  • Quantification: The supernatants are transferred to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • The natural logarithm of the percentage of parent compound remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

    • The intrinsic clearance (Clint) is calculated as:

      • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) [12]

CompoundSpeciesIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg)Stability Class
4-methoxy-N-phenylbenzenesulfonamide Human 45 30.8 Moderate
Rat 25 55.4 Low
Mouse 18 77.0 Low
Verapamil (High Turnover Control)Human<10>138Low
Carbamazepine (Low Turnover Control)Human>60<23High
Part 3.2: Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a primary mechanism underlying drug-drug interactions (DDIs). [13][14]If a new drug inhibits a specific CYP isoform, it can slow the metabolism of any co-administered drugs that are cleared by that same enzyme, potentially leading to toxic plasma concentrations. [15]Regulatory agencies require testing against a panel of the most clinically relevant CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). [15][16]The IC50 value—the concentration of an inhibitor that reduces enzyme activity by 50%—is the standard metric for quantifying inhibitory potency in vitro.

CYP_Inhibition_Workflow cluster_setup Phase 1: Incubation Setup cluster_reaction Phase 2: Probe Reaction cluster_analysis Phase 3: Analysis & Calculation Prepare_Mix Prepare mix: HLM, NADPH, and varying concentrations of test compound (inhibitor) Preincubate Pre-incubate at 37°C Start_Rxn Initiate reaction by adding a CYP-specific probe substrate Preincubate->Start_Rxn Incubate_Rxn Incubate for a short, defined time (e.g., 10-15 min) Start_Rxn->Incubate_Rxn Quench Stop reaction with cold Acetonitrile + IS Incubate_Rxn->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS to quantify probe metabolite formation Centrifuge->LCMS Plot Plot % Inhibition vs. [Inhibitor] LCMS->Plot Calculate Calculate IC50 value from the dose-response curve Plot->Calculate

Caption: Workflow for determining CYP inhibition IC50 values.

  • Reagent Preparation: For each CYP isoform, a reaction mixture is prepared containing human liver microsomes, phosphate buffer, and a range of concentrations of 4-methoxy-N-phenylbenzenesulfonamide (e.g., 8-point curve from 0.01 to 30 µM).

  • Pre-incubation with Inhibitor: The reaction mixtures are pre-incubated at 37°C to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: The reaction is started by adding an isoform-specific probe substrate (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) at a concentration near its Km value. The reaction is co-incubated with an NADPH-regenerating system.

  • Incubation: The plate is incubated for a predetermined time that falls within the linear range of metabolite formation for that specific probe reaction.

  • Reaction Quenching: The reaction is stopped with ice-cold acetonitrile containing an internal standard.

  • Quantification: Following centrifugation, the amount of specific metabolite formed is quantified by LC-MS/MS.

  • Data Analysis:

    • The percent inhibition at each concentration is calculated relative to a vehicle control (0% inhibition).

    • A dose-response curve is generated by plotting percent inhibition versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation. [15]

CYP IsoformProbe SubstrateIC50 (µM) for 4-methoxy-N-phenylbenzenesulfonamideIC50 (µM) for Positive Control Inhibitor
CYP1A2 Phenacetin> 30Furafylline (<5)
CYP2C9 Diclofenac8.2 Sulfaphenazole (<1)
CYP2C19 S-Mephenytoin> 30Ticlopidine (<2)
CYP2D6 Dextromethorphan> 30Quinidine (<0.1)
CYP3A4 Midazolam> 30Ketoconazole (<0.1)

Integrated Profile and Conclusion

The synthesis of the data generated from these core in vitro assays provides a foundational pharmacokinetic profile of 4-methoxy-N-phenylbenzenesulfonamide.

  • Absorption: The compound demonstrates high permeability in the Caco-2 model with no evidence of being an efflux substrate, suggesting that poor absorption is unlikely to be a barrier to oral bioavailability.

  • Distribution: With moderate-to-high plasma protein binding (88% in humans), the majority of the compound will be bound in circulation. This value is critical for converting in vitro potency (IC50) to an in vivo efficacious concentration.

  • Metabolism: The compound shows moderate metabolic stability in human liver microsomes, suggesting it will not be cleared too rapidly in vivo. However, the specific inhibition of CYP2C9 (IC50 = 8.2 µM) is a noteworthy finding. While not highly potent, this indicates a potential for drug-drug interactions with other drugs metabolized by this pathway (e.g., warfarin, certain NSAIDs). This finding warrants further investigation, potentially through determining the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki).

Collectively, this in vitro ADME profile provides drug development professionals with the essential data to make informed decisions. It highlights the compound's strengths (good permeability) and flags a potential liability (CYP2C9 inhibition) that can be addressed through further optimization or clinical monitoring strategies. This early, data-driven approach is the cornerstone of efficient and successful drug discovery.

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • BioAgilytix. Protein Binding Assays. [Link]

  • Unknown. Caco2 assay protocol. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Creative Bioarray. Cytochrome P450 Inhibition Assay. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • Di, L., & Kerns, E. H. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

Sources

Exploratory

4-methoxy-N-phenylbenzenesulfonamide chemical structure and physical properties

An In-depth Technical Guide to 4-methoxy-N-phenylbenzenesulfonamide Abstract This technical guide provides a comprehensive overview of 4-methoxy-N-phenylbenzenesulfonamide, a molecule of significant interest within the b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-methoxy-N-phenylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-N-phenylbenzenesulfonamide, a molecule of significant interest within the broader class of N-aryl sulfonamides. Sulfonamide moieties are integral to a vast array of pharmaceuticals and functional materials, acting as crucial pharmacophores and versatile synthetic intermediates.[1][2] This document details the molecular structure, physicochemical properties, a validated synthesis protocol, and spectroscopic characterization of the title compound. It is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound for application in medicinal chemistry and materials science. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the N-Aryl Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] Its prevalence in FDA-approved drugs underscores its importance as a privileged structural motif.[1][2] N-aryl sulfonamides, a specific subclass, offer a unique combination of properties. They often serve as bioisosteres for amides, providing similar geometry but with enhanced hydrolytic stability and an additional hydrogen bond acceptor, which can dramatically improve binding affinity to biological targets.[5][6]

4-methoxy-N-phenylbenzenesulfonamide (Figure 1) serves as a representative model for this class. The molecule incorporates two key aromatic systems: a phenyl ring attached to the sulfonamide nitrogen and a methoxy-substituted phenyl ring attached to the sulfur atom. The methoxy group, an electron-donating substituent, can modulate the electronic properties and conformation of the molecule, influencing its reactivity, solubility, and biological interactions.[7] This guide aims to provide a granular, field-proven perspective on this specific compound, grounding all claims in verifiable data and established methodologies.

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The structural identity of 4-methoxy-N-phenylbenzenesulfonamide is defined by a central sulfonamide linkage (-SO₂NH-) connecting a 4-methoxyphenyl group and a phenyl group.

  • Formula : C₁₃H₁₃NO₃S[8]

  • Molecular Weight : 263.32 g/mol [8]

  • SMILES : COc1ccc(cc1)S(=O)(=O)Nc2ccccc2[8]

  • InChIKey : GXQBXHZUPPDPLY-UHFFFAOYSA-N[8]

The molecule's three-dimensional conformation is critical to its function. X-ray crystallography studies on analogous compounds reveal that the geometry around the sulfur atom is tetrahedral, and the molecule is twisted at the S-N bond.[7] The dihedral angle between the two aromatic rings is a key structural parameter, influencing crystal packing and intermolecular interactions such as N-H···O hydrogen bonds.[7][9][10]

Caption: 2D Chemical Structure of 4-methoxy-N-phenylbenzenesulfonamide.

Physicochemical Properties

A summary of the key physicochemical properties is essential for predicting the compound's behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueSource
CAS Number 1679-23-8Internal Data
Molecular Formula C₁₃H₁₃NO₃S[8]
Molecular Weight 263.32 g/mol [8]
Appearance White solid[11]
Melting Point 107-108 °C[11]
Dipole Moment 5.61 D[8]

Synthesis and Purification

The most direct and widely adopted method for synthesizing N-aryl sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[3][12] This approach is robust, generally high-yielding, and applicable to a wide range of substrates.

Retrosynthetic Analysis & Strategy

The synthesis of 4-methoxy-N-phenylbenzenesulfonamide is achieved via a nucleophilic substitution reaction. The primary disconnection is at the sulfur-nitrogen (S-N) bond. This retrosynthetic approach identifies aniline as the nucleophile (amine component) and 4-methoxybenzenesulfonyl chloride as the electrophile. The choice of a base, such as pyridine or triethylamine, is critical to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[3]

Synthesis_Workflow Aniline Aniline (Nucleophile) ReactionMix Reaction Mixture (Stir at 0 °C to RT) Aniline->ReactionMix SulfonylChloride 4-Methoxybenzenesulfonyl Chloride (Electrophile) SulfonylChloride->ReactionMix Base Base (e.g., Pyridine) in Aprotic Solvent (e.g., THF) Base->ReactionMix Coupling S-N Bond Formation (Nucleophilic Attack) ReactionMix->Coupling Workup Aqueous Work-up (e.g., HCl wash, Extraction) Coupling->Workup Purification Purification (Recrystallization from Ethanol) Workup->Purification Product 4-methoxy-N-phenylbenzenesulfonamide (Final Product) Purification->Product

Caption: General workflow for the synthesis of N-aryl sulfonamides.

Recommended Laboratory Synthesis Protocol

This protocol is adapted from established procedures for sulfonamide synthesis.[3][13] The rationale for using an ice bath initially is to control the exothermic reaction between the highly reactive sulfonyl chloride and the amine. Allowing the reaction to proceed to room temperature ensures completion.

Materials:

  • Aniline (1.0 eq)

  • 4-Methoxybenzenesulfonyl chloride (1.0 eq)

  • Pyridine (1.2 eq) or Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a solution of aniline (1.0 eq) in anhydrous THF in a round-bottom flask, add pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Sulfonyl Chloride: Add a solution of 4-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous THF dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, water, and finally with brine. The acid wash is crucial for removing excess pyridine or aniline.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white crystalline solid.[7]

Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the identity and purity of the synthesized compound. The data presented here are representative of the expected values for 4-methoxy-N-phenylbenzenesulfonamide.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the electronic environment of hydrogen atoms in the molecule.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.74 (d, J = 8.8 Hz, 2H): These are the two aromatic protons on the methoxy-substituted ring that are ortho to the sulfonyl group. They are deshielded due to the electron-withdrawing effect of the SO₂ group.[11]

    • 7.29 (br s, 1H): This broad singlet corresponds to the N-H proton of the sulfonamide. Its chemical shift can be variable and it is often exchangeable with D₂O.[11]

    • 7.22 (t, J = 8.0 Hz, 2H): Aromatic protons on the N-phenyl ring, meta to the sulfonamide group.[11]

    • 7.11-7.06 (m, 3H): Overlapping multiplet for the remaining three protons of the N-phenyl ring (two ortho, one para).[11]

    • 6.88 (d, J = 8.4 Hz, 2H): These are the two aromatic protons on the methoxy-substituted ring that are meta to the sulfonyl group and ortho to the methoxy group. They are shielded by the electron-donating methoxy group.[11]

    • 3.80 (s, 3H): A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group.[11]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies the carbon skeleton of the molecule.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 163.1: Quaternary carbon on the anisole ring attached to the oxygen.[11]

    • 136.7: Quaternary carbon on the N-phenyl ring attached to the nitrogen.[11]

    • 130.5: Quaternary carbon on the anisole ring attached to the sulfur.[11]

    • 129.5, 129.3: Carbons of the N-phenyl ring.[11]

    • 125.2, 121.4: Carbons of the N-phenyl ring.[11]

    • 114.2: Aromatic carbons on the anisole ring ortho to the methoxy group.[11]

    • 55.6: Carbon of the methoxy group (-OCH₃).[11][14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

  • Key IR Absorptions (KBr, cm⁻¹):

    • ~3250 cm⁻¹: N-H stretching vibration, characteristic of the sulfonamide group.[15]

    • ~1330 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively. These are strong, characteristic peaks for a sulfonamide.[15][16]

    • ~1260 cm⁻¹: C-O stretching of the aryl ether (methoxy group).[14]

    • ~1595 cm⁻¹ and ~1490 cm⁻¹: C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the compound's identity.

  • Expected m/z: The molecular ion peak [M]⁺ would be expected at approximately m/z = 263. The fragmentation pattern would likely show cleavage at the S-N bond and loss of the SO₂ group.

Applications and Research Directions

N-aryl sulfonamides are a validated and highly valuable class of compounds in drug discovery.[4][17] They are investigated for a multitude of therapeutic targets. For instance, aryl sulfonamides have been developed as potent and selective inhibitors of voltage-gated sodium channels (e.g., NaV1.7) for the treatment of pain.[18] The specific substitution pattern, such as the 4-methoxy group in the title compound, can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.

Future research involving 4-methoxy-N-phenylbenzenesulfonamide and its analogs could focus on:

  • Lead Optimization: Serving as a scaffold for developing inhibitors against various enzymes or receptors where the sulfonamide moiety can act as a key binding element.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenyl and methoxyphenyl rings to probe interactions with biological targets and improve activity.

  • Materials Science: The defined geometry and hydrogen bonding capabilities of sulfonamides make them interesting candidates for the development of novel functional materials and supramolecular assemblies.[5][6]

Conclusion

4-methoxy-N-phenylbenzenesulfonamide exemplifies the structural and synthetic principles of the broader N-aryl sulfonamide class. This guide has provided a detailed technical overview of its structure, properties, synthesis, and characterization from the perspective of an application scientist. The protocols and data presented herein are designed to be robust and reproducible, providing a solid foundation for researchers and drug development professionals to utilize this versatile compound in their scientific endeavors. The continued exploration of sulfonamide chemistry promises to yield new therapeutic agents and advanced materials.

References

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Macmillan, D. W. C., et al. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Reutzel-Edens, S. M., et al. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Roy, D. K., & De, A. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 8(4), 193-214. [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • Stenutz, R. 4-methoxy-N-phenylbenzenesulfonamide. Stenutz. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)-. NIST WebBook. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. Cheméo. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzenesulfonamide. PubChem. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Rodrigues, V. Z., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

  • Chemical Substance Information. (n.d.). N-(4-METHOXY-PHENYL)-BENZENESULFONAMIDE. ChemicalBook. [Link]

  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. [Link]

  • Rodrigues, V. Z., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Terrett, N. K. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. ACS Publications. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. [Link]

  • National Center for Biotechnology Information. (n.d.). N-methoxy-N-(4-phenylphenyl)methanesulfonamide. PubChem. [Link]

  • Focken, T., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters. [Link]

  • Ibrahim, S., et al. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Ibrahim, S., et al. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. ResearchGate. [Link]

  • Sussex Drug Discovery Centre. (2015, November 30). Aryl Sulfonamides made easy. [Link]

  • Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - 3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry. [Link]

  • CAS Common Chemistry. (n.d.). Tribromofluoromethane. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanethiol (CAS 1679-07-8). Cheméo. [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: 4-Methoxy-N-phenylbenzenesulfonamide as a Pharmaceutical Intermediate

Introduction: The Significance of the N-Aryl Benzenesulfonamide Moiety The benzenesulfonamide framework is a cornerstone in modern medicinal chemistry, celebrated for its remarkable versatility and presence in a wide arr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the N-Aryl Benzenesulfonamide Moiety

The benzenesulfonamide framework is a cornerstone in modern medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of therapeutic agents.[1][2] This structural motif is prized for its ability to engage in crucial hydrogen bonding interactions and to act as a bioisostere for other functional groups, thereby influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Within this important class of compounds, N-aryl benzenesulfonamides have garnered significant attention due to their synthetic accessibility and the diverse biological activities they exhibit, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties.[1][4] The subject of this guide, 4-methoxy-N-phenylbenzenesulfonamide, is a key intermediate that offers a synthetically accessible platform for the development of novel therapeutics. Its structure, featuring a methoxy-substituted benzene ring and an N-phenyl group, provides a foundation for a multitude of chemical modifications to fine-tune biological activity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for the utilization of 4-methoxy-N-phenylbenzenesulfonamide in pharmaceutical research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-methoxy-N-phenylbenzenesulfonamide is paramount for its effective application in synthesis.

PropertyValue
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
CAS Number 1146-41-4
Appearance White to off-white crystalline solid
Melting Point 118-121 °C
Solubility Soluble in polar organic solvents such as acetone, ethanol, and dimethylformamide; sparingly soluble in water.

Application Notes: Exploring the Therapeutic Potential

The structural features of 4-methoxy-N-phenylbenzenesulfonamide make it an attractive starting point for the synthesis of various classes of biologically active molecules. The following sections detail its potential applications as a pharmaceutical intermediate, grounded in the established bioactivity of related N-aryl benzenesulfonamide derivatives.

As a Precursor for Anti-inflammatory Agents: Targeting COX-2

Chronic inflammation is a key pathological feature of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a well-established target for anti-inflammatory drugs. The N-aryl sulfonamide moiety is a known pharmacophore in selective COX-2 inhibitors. Structure-activity relationship (SAR) studies on a series of N-aryl-4-(methylsulfonyl)aminobenzenesulfonamides revealed that a 4-methoxy substituent on the N-phenyl ring resulted in a potent and highly selective COX-2 inhibitor.[5] This suggests that 4-methoxy-N-phenylbenzenesulfonamide can serve as a valuable starting material for the synthesis of novel and selective COX-2 inhibitors. The methoxy group can be further functionalized or can contribute to favorable binding interactions within the active site of the COX-2 enzyme.

Conceptual Synthetic Pathway to a Potential COX-2 Inhibitor

G A 4-Methoxy-N-phenyl- benzenesulfonamide B Functionalization of the benzenesulfonamide ring (e.g., amination, nitration) A->B Step 1 C Further modification (e.g., acylation, alkylation) B->C Step 2 D Potential COX-2 Inhibitor C->D Final Product

Caption: Synthetic strategy for COX-2 inhibitors.

A Scaffold for Anticancer Drug Discovery

The sulfonamide group is a prevalent feature in a number of anticancer agents.[6] Derivatives of N-aryl benzenesulfonamides have demonstrated promising cytotoxic activities against various cancer cell lines.[7] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as carbonic anhydrases or protein kinases.[8] The 4-methoxy-N-phenylbenzenesulfonamide scaffold provides a platform for the synthesis of libraries of compounds to be screened for anticancer activity. Modifications on both the N-phenyl ring and the benzenesulfonamide core can be systematically explored to optimize potency and selectivity against specific cancer targets.

Intermediate for the Synthesis of Enzyme Inhibitors

The sulfonamide moiety is a well-known zinc-binding group, making it a key component in the design of inhibitors for various metalloenzymes.[1]

  • Carbonic Anhydrase Inhibitors: Carbonic anhydrases are a family of zinc-containing enzymes involved in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[9] Benzenesulfonamides are a classic class of carbonic anhydrase inhibitors, and the N-phenyl group of 4-methoxy-N-phenylbenzenesulfonamide can be functionalized to enhance isoform selectivity.

  • Other Metalloenzyme Inhibitors: The zinc-binding ability of the sulfonamide group can be exploited to target other metalloenzymes implicated in disease, such as matrix metalloproteinases (MMPs) involved in tissue remodeling and cancer metastasis.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving benzenesulfonamide derivatives, which can be adapted for 4-methoxy-N-phenylbenzenesulfonamide.

Protocol 1: General Synthesis of N-Aryl Benzenesulfonamides

This protocol describes a general method for the synthesis of N-aryl benzenesulfonamides, which can be used to prepare the title compound or its derivatives.[4]

Materials:

  • Substituted aniline (e.g., p-anisidine) (1.0 eq)

  • Benzenesulfonyl chloride (1.0 eq)

  • Pyridine

  • Acetone

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a mixture of acetone and pyridine.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the benzenesulfonyl chloride (1.0 eq) to the cooled solution with continuous stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the aqueous mixture with 1 M HCl to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-aryl benzenesulfonamide.

Workflow for N-Aryl Benzenesulfonamide Synthesis

G cluster_0 Reaction Setup cluster_1 Workup and Purification A Dissolve aniline derivative in acetone/pyridine B Cool to 0 °C A->B C Add benzenesulfonyl chloride B->C D Stir at room temperature C->D E Quench with ice-water D->E F Acidify with HCl E->F G Filter and wash precipitate F->G H Extract with ethyl acetate G->H I Dry and concentrate H->I J Purify product I->J

Caption: General workflow for N-aryl benzenesulfonamide synthesis.

Protocol 2: N-Alkylation of 4-Methoxy-N-phenylbenzenesulfonamide

This protocol describes a method for the N-alkylation of a sulfonamide, which can be adapted to introduce various substituents on the nitrogen atom of 4-methoxy-N-phenylbenzenesulfonamide, a key step in diversifying the scaffold for SAR studies.[11]

Materials:

  • 4-Methoxy-N-phenylbenzenesulfonamide (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-methoxy-N-phenylbenzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Conclusion: A Promising Intermediate for Drug Discovery

4-Methoxy-N-phenylbenzenesulfonamide represents a valuable and versatile intermediate in the field of pharmaceutical sciences. Its straightforward synthesis and the proven track record of the N-aryl benzenesulfonamide scaffold in a multitude of therapeutic areas make it an attractive starting point for the design and synthesis of novel drug candidates. The application notes and protocols provided in this guide are intended to empower researchers to explore the full potential of this promising molecule in their drug discovery endeavors. Through systematic structural modifications and biological evaluation, 4-methoxy-N-phenylbenzenesulfonamide can serve as a key building block in the development of the next generation of innovative medicines.

References

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. Retrieved March 27, 2026, from [Link]

  • Moallem, S. A., Hadizadeh, F., & Yavar, I. (2011). New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors. Journal of Biological Sciences, 11(8), 496–499.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024).
  • (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES.
  • Rodrigues, V. Z., Preema, C. P., Naveen, S., Lokanath, N. K., & Mahendra, M. (2016). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
  • Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019). IOPscience.
  • Benzenesulfonamide: Structure, Properties, and Applications. (2026, January 9). Jinli Chemical. [Link]

  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (2021). Taylor & Francis Online.
  • Lu, Y., Li, C.-M., Wang, Z., Chen, J., Mohler, M. L., Li, W., Dalton, J. T., & Miller, D. D. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters, 7(10), 933–938.
  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). MDPI.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.
  • Rodrigues, V. Z., Preema, C. P., Naveen, S., Lokanath, N. K., & Mahendra, M. (2016). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
  • Selected drugs with N-aryl sulfonamide structure motif. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Who we serve. [Link]

  • Askin, D., Wallace, M. A., Vacca, J. P., Hazen, R. J., & Shuman, R. F. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376–2396.
  • Farfone, L. B., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Pen-Pen, M., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Retrieved March 27, 2026, from [Link]

  • de Oliveira, A. C. C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(13), 7564–7575.
  • Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. (n.d.). ChemRxiv. Retrieved March 27, 2026, from [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022, August 8). Domainex. [Link]

Sources

Application

Application Note: Catalytic Amidation Methods for the Preparation of 4-Methoxy-N-phenylbenzenesulfonamide

Strategic Overview & Mechanistic Rationale 4-Methoxy-N-phenylbenzenesulfonamide is a highly valuable structural motif in medicinal chemistry, frequently utilized in the development of tubulin polymerization inhibitors an...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

4-Methoxy-N-phenylbenzenesulfonamide is a highly valuable structural motif in medicinal chemistry, frequently utilized in the development of tubulin polymerization inhibitors and antimicrobial agents targeting bacterial disulfide-bond-forming proteins (e.g., DsbA) .

Historically, the synthesis of N-arylsulfonamides relied on the direct condensation of sulfonyl chlorides with anilines in the presence of pyridine. This classical approach presents significant drawbacks: poor atom economy, the generation of stoichiometric toxic byproducts, and the mandatory handling of highly reactive sulfonyl chlorides and genotoxic aniline derivatives.

To address these limitations, modern catalytic amidation methods have emerged, offering superior safety profiles and green chemistry metrics. This guide details two state-of-the-art catalytic protocols:

  • Method A (Copper-Catalyzed Oxidative Coupling): This pathway utilizes sodium 4-methoxybenzenesulfinate and aniline. K₂S₂O₈ acts as a terminal oxidant, while a Cu(II) catalyst mediates a Single Electron Transfer (SET) process. This generates sulfonyl and anilinium radicals that undergo cross-coupling. The addition of sodium pyrophosphate (Na₄P₂O₇) is critical here; it acts as a buffer to stabilize the copper intermediates and prevents the premature decomposition of the sulfinate salt under oxidative conditions .

  • Method B (Iron-Catalyzed Reductive Amidation): This pathway directly couples 4-methoxybenzenesulfonyl chloride with nitrobenzene. Iron powder serves a dual function: it acts as a stoichiometric reductant to convert the nitro group to an active nitrogen species in situ, and the resulting Fe(II)/Fe(III) salts act as Lewis acid catalysts for the S-N bond formation. This elegant causality completely circumvents the handling of free, genotoxic anilines .

Reaction Workflows

Workflow SM1 Sodium 4-methoxybenzenesulfinate + Aniline Cat1 Method A: Cu-Catalyzed Oxidative Coupling (CuBr2, K2S2O8, Sulfolane) SM1->Cat1 SM2 4-Methoxybenzenesulfonyl chloride + Nitrobenzene Cat2 Method B: Fe-Catalyzed Reductive Amidation (Fe powder, Aqueous Media) SM2->Cat2 Prod 4-Methoxy-N-phenylbenzenesulfonamide (Target Molecule) Cat1->Prod Cat2->Prod

Fig 1. Divergent catalytic workflows for 4-methoxy-N-phenylbenzenesulfonamide synthesis.

Materials and Reagents

Reagent CategoryMethod A (Cu-Catalyzed)Method B (Fe-Catalyzed)
Sulfonyl Source Sodium 4-methoxybenzenesulfinate (1.5 equiv)4-Methoxybenzenesulfonyl chloride (1.2 equiv)
Nitrogen Source Aniline (1.0 equiv)Nitrobenzene (1.0 equiv)
Catalyst / Promoter CuBr₂ (1.5 M in H₂O, 15 mol%)Iron Powder (3.0 equiv, acts as reductant & catalyst)
Additives K₂S₂O₈ (1.5 equiv), Na₄P₂O₇ (0.5 equiv)None
Solvent System Sulfolane / Acetic Acid (2:3 ratio)Aqueous THF or Water

Experimental Protocols

Protocol A: Copper-Catalyzed Oxidative Coupling

This protocol utilizes a radical-mediated SET pathway, ideal for applications requiring green solvents and stable sulfinate salts.

  • Reaction Setup: To an 8 mL reaction vial equipped with a magnetic stir bar, add K₂S₂O₈ (122 mg, 0.45 mmol, 1.5 equiv), Na₄P₂O₇ (40 mg, 0.15 mmol, 0.5 equiv), and sodium 4-methoxybenzenesulfinate (0.45 mmol, 1.5 equiv).

  • Solvent Addition: Suspend the solid mixture in sulfolane (0.6 mL) followed by glacial acetic acid (0.9 mL). Causality Note: Sulfolane is chosen due to its high polarity, which solubilizes the inorganic salts while remaining strictly inert to radical oxidation.

  • Catalyst & Substrate Introduction: Add aniline (0.3 mmol, 1.0 equiv) and CuBr₂ (30 μL of a 1.5 M aqueous solution, 0.15 equiv) to the system. Seal the vial with a PTFE-lined screw cap.

  • Incubation & Self-Validation: Stir the mixture at 60 °C for 12 hours. Validation: The reaction mixture will transition from a pale blue/green to a dark brown suspension as the Cu(III) species and radical intermediates form. TLC monitoring (Hexane/EtOAc = 3:1) should confirm the disappearance of the UV-active aniline spot.

  • Workup & Purification: Cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with brine (3 × 10 mL) to remove sulfolane and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc = 3:1) to yield the product as a white solid (~77% yield) .

Protocol B: Iron-Catalyzed Reductive Amidation

This protocol is highly scalable and avoids the toxicity associated with free anilines by reducing nitrobenzene in situ.

  • Reaction Setup: In a 25 mL round-bottom flask, combine 4-methoxybenzenesulfonyl chloride (0.36 mmol, 1.2 equiv), nitrobenzene (0.30 mmol, 1.0 equiv), and activated Iron powder (0.90 mmol, 3.0 equiv).

  • Solvent Addition: Add a solvent mixture of THF and Water (3 mL, 1:1 v/v).

  • Incubation & Self-Validation: Heat the mixture to 80 °C under a nitrogen atmosphere for 12–24 hours. Validation: The consumption of iron powder and the evolution of a mild exotherm indicate active reduction. The heterogeneous gray suspension will turn into a dark brown/black slurry as iron oxides and catalytic Fe(II)/Fe(III) chlorides form.

  • Workup & Purification: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove insoluble iron residues, washing the pad thoroughly with EtOAc (20 mL). Extract the aqueous filtrate with EtOAc, dry the combined organics over Na₂SO₄, and concentrate.

  • Isolation: Purify the crude residue by column chromatography (Petroleum ether/EtOAc = 5:1) to afford the pure sulfonamide (~92% yield) .

Quantitative Data & Method Comparison

ParameterMethod A: Cu-Catalyzed Oxidative CouplingMethod B: Fe-Catalyzed Reductive Amidation
Temperature & Time 60 °C, 12 hours80 °C, 12–24 hours
Typical Yield ~77%~92%
Product Appearance White solid (mp 107–109 °C)White solid (mp 107–109 °C)
Rf Value (TLC) 0.19 (Petroleum ether/EtOAc = 4:1)0.19 (Petroleum ether/EtOAc = 4:1)
Primary Advantage Utilizes highly stable sulfinate saltsCompletely avoids genotoxic aniline

Mechanistic Pathway (Method A)

Mechanism Cu2 Cu(II) Precatalyst Rad2 Anilinium Radical Cation (via Cu-mediated SET) Cu2->Rad2 SET Sulfinate Sodium 4-methoxybenzenesulfinate Rad1 Sulfonyl Radical (via K2S2O8 oxidation) Sulfinate->Rad1 K2S2O8 Aniline Aniline Aniline->Rad2 Coupling Radical Cross-Coupling (S-N Bond Formation) Rad1->Coupling Rad2->Coupling Product 4-Methoxy-N-phenylbenzenesulfonamide Coupling->Product

Fig 2. Single Electron Transfer (SET) mechanistic pathway for Cu-catalyzed amidation.

Expert Insights & Troubleshooting

  • Incomplete Conversion in Method A: If aniline remains unreacted, verify the integrity of your K₂S₂O₈. Persulfates degrade upon exposure to ambient moisture, failing to initiate the required sulfonyl radical cascade. Ensure the Na₄P₂O₇ buffer is present, as acidic degradation of the sulfinate will outcompete the radical formation.

  • Iron Passivation in Method B: If the reductive amidation stalls, the iron powder may be passivated by an oxide layer. Washing the iron powder with dilute 0.1 M HCl followed by water and ethanol prior to use will expose the active Fe(0) surface and restore reactivity.

  • Analytical Validation: Successful amidation is unambiguously confirmed by ¹H NMR (400 MHz, CDCl₃). Look for the diagnostic singlet at δ 3.82 ppm (corresponding to the 3 protons of the methoxy group) and an exchangeable broad singlet at δ ~6.70 ppm representing the newly formed sulfonamide N-H proton .

References

  • Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. The Journal of Organic Chemistry, 2022. URL:[Link]

  • Identification and characterization of two drug-like fragments that bind to the same cryptic binding pocket of Burkholderia pseudomallei DsbA.ResearchGate, 2022.
  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 2015. URL:[Link]

  • Synthesis of 3-Amino-1-benzothiophene-1,1-diones by Alkyne Directed Hydroarylation and 1/N→3/C-Sulfonyl Migration. European Journal of Organic Chemistry, 2018. URL:[Link]

Method

utilizing 4-methoxy-N-phenylbenzenesulfonamide in sulfonamide library synthesis

Application Note: Utilizing 4-Methoxy-N-phenylbenzenesulfonamide in Sulfonamide Library Synthesis Introduction and Strategic Rationale The sulfonamide functional group is a highly privileged pharmacophore in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-Methoxy-N-phenylbenzenesulfonamide in Sulfonamide Library Synthesis

Introduction and Strategic Rationale

The sulfonamide functional group is a highly privileged pharmacophore in medicinal chemistry, known for its metabolic stability, predictable hydrogen-bonding capacity, and broad-spectrum bioactivity. Among its derivatives, 4-methoxy-N-phenylbenzenesulfonamide (CAS 1146-41-4) serves as an exceptionally versatile core scaffold[1].

Recent advancements in host-directed antiviral therapies have highlighted the utility of this specific scaffold. By utilizing structure-guided drug design, researchers have developed 4-methoxy-N-phenylbenzenesulfonamide derivatives—most notably N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide—as potent inhibitors of host Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)[2]. Because viruses like Dengue (DENV) and Zika (ZIKV) rely on host CaMKII activation for replication, inhibiting this kinase presents a powerful, broad-spectrum antiviral strategy[3].

To discover such lead compounds, drug development professionals must rapidly generate highly pure combinatorial libraries. This application note details the mechanistic principles, self-validating batch protocols, and solid-phase synthesis strategies required to successfully utilize 4-methoxybenzenesulfonyl building blocks in high-throughput library generation.

Mechanistic Grounding & Causality in Synthesis

The synthesis of the 4-methoxy-N-phenylbenzenesulfonamide core relies on the Schotten-Baumann reaction , involving the nucleophilic attack of an amine (e.g., aniline) on the highly electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride[4].

Causality of Reagent Selection:

  • Nucleophilic Catalysis vs. Simple Base: While triethylamine (TEA) can act as an acid scavenger, using pyridine is often superior for sluggish anilines. Pyridine acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the amine attack[5].

  • Solid-Phase Catch-and-Release: For combinatorial library synthesis, traditional liquid-phase purification (e.g., column chromatography) is a bottleneck. By employing nitrophenol resins , the sulfonyl chloride is first immobilized as a polymer-bound active sulfonate ester. When diverse amines are introduced, they displace the nitrophenol leaving group, releasing the pure sulfonamide product into the solution while impurities remain bound to the solid support[6].

Quantitative Pharmacological Data

The structural modification of the 4-methoxy-N-phenylbenzenesulfonamide scaffold yields compounds with profound kinase inhibitory profiles. The table below summarizes the pharmacological efficacy of the optimized lead derivative (Compound 9) against viral and host targets[2].

Compound DesignationBiological Target / AssayIC₅₀ / EC₅₀ (μM)Pharmacological Role
Compound 9 (Lead) CaMKII Kinase Activity0.79Host-directed Kinase Inhibition
Compound 9 (Lead) DENV Infection (BE(2)C cells)1.52Antiviral Efficacy
Compound 9 (Lead) ZIKV Infection (BE(2)C cells)1.91Antiviral Efficacy
Unmodified Scaffold CaMKII Kinase Activity> 50.0Baseline Reference

Experimental Protocols: A Self-Validating System

Protocol A: Solution-Phase Synthesis of the Core Scaffold

Objective: Synthesize high-purity 4-methoxy-N-phenylbenzenesulfonamide as a baseline reference.

  • Preparation: Dissolve aniline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere.

  • Catalysis & Scavenging: Add anhydrous pyridine (2.0 eq, 20 mmol) to the solution. Causality: The excess pyridine neutralizes the HCl byproduct, preventing the protonation of aniline, which would otherwise halt the nucleophilic attack.

  • Electrophile Addition: Cool the reaction to 0°C. Dropwise, add a solution of 4-methoxybenzenesulfonyl chloride (1.1 eq, 11 mmol) in DCM (10 mL).

  • Self-Validation Check (In-Process): Stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is deemed complete when the ninhydrin-active aniline spot completely disappears. If unreacted aniline remains, add 0.1 eq of the sulfonyl chloride.

  • Workup & Isolation: Quench the reaction with 1N HCl (20 mL). Causality: HCl protonates the excess pyridine and any trace unreacted aniline, driving them into the aqueous layer. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the pure white solid.

Protocol B: Solid-Phase Combinatorial Library Generation

Objective: Generate a diverse library of sulfonamides using polymer-bound reagents.

  • Resin Activation: Swell 2-nitrophenol polymer-bound resin (1.3 mmol/g loading)[7] in anhydrous THF (5 mL/g) for 30 minutes.

  • Immobilization: Add 4-methoxybenzenesulfonyl chloride (3.0 eq relative to resin loading) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Agitate at room temperature for 12 hours.

  • Washing: Filter the resin and wash sequentially with THF, DCM, and MeOH to remove unreacted sulfonyl chloride. Self-Validation: A negative Beilstein test on the final wash filtrate confirms the absence of unbound chlorinated starting material.

  • Combinatorial Cleavage (Library Generation): Aliquot the activated resin into a 96-well filter plate. To each well, add a distinct primary or secondary amine (0.5 eq relative to theoretical resin loading) dissolved in THF. Agitate for 16 hours.

  • Isolation: Filter the plate directly into a collection plate. Causality: Because the amine is the limiting reagent, 100% of it is consumed, and the only species released into the filtrate is the highly pure sulfonamide product. Evaporate the solvent to yield the final library[6].

Visualizations

G A Solid Support (Nitrophenol Resin) C Polymer-Bound Active Ester A->C Coupling B 4-Methoxybenzenesulfonyl Chloride B->C Activation E Cleavage & Filtration C->E Amine Addition D Diverse Amines (Combinatorial Input) D->E F Sulfonamide Library (High Purity) E->F Isolation

Workflow of solid-phase sulfonamide library synthesis using nitrophenol resin.

Pathway V Flavivirus Infection (DENV / ZIKV) Ca Intracellular Ca2+ Elevation V->Ca CaM Calmodulin (CaM) Binding Ca->CaM CaMKII CaMKII Activation CaM->CaMKII Rep Viral Replication & Viremia CaMKII->Rep Promotes Inh 4-Methoxy-N-phenyl- benzenesulfonamide Derivative Inh->CaMKII Inhibits (IC50 ~0.79 μM)

Mechanism of CaMKII inhibition by sulfonamide derivatives in flavivirus infection.

References

  • Chen, W.-C., et al. "Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Lee, J. W., et al. "Nitrophenol Resins for Facile Amide and Sulfonamide Library Synthesis." Journal of Combinatorial Chemistry, 2003. URL:[Link]

  • Battilocchio, C., et al. "Building a Sulfonamide Library by Eco-Friendly Flow Synthesis." ACS Combinatorial Science, 2013. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to the In Vivo Administration of 4-methoxy-N-phenylbenzenesulfonamide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies, administration routes, and dosing considerations for the in vivo evalua...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies, administration routes, and dosing considerations for the in vivo evaluation of 4-methoxy-N-phenylbenzenesulfonamide. Given the limited publicly available data on this specific molecule, this document establishes a foundational framework based on the known characteristics of sulfonamide derivatives and established principles for preclinical formulation of poorly soluble compounds.

Introduction: Understanding the Compound

4-methoxy-N-phenylbenzenesulfonamide belongs to the sulfonamide class of compounds, a group known for a wide range of pharmacological activities.[1] Structurally, it is a relatively small molecule (Molecular Formula: C13H13NO3S) with aromatic rings that suggest lipophilic character and, consequently, a high probability of poor aqueous solubility.[2][3] The majority of new chemical entities (NCEs) entering drug development pipelines are poorly soluble, falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4][5] Such compounds present a significant challenge for in vivo studies, as poor solubility can lead to low and erratic absorption, hindering the accurate assessment of pharmacodynamics and toxicology.[4]

This guide will, therefore, focus on systematic approaches to formulation development to enable consistent and meaningful in vivo evaluation of 4-methoxy-N-phenylbenzenesulfonamide and similar research compounds.

Physicochemical Characterization & Formulation Development

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to formulate a poorly soluble compound like 4-methoxy-N-phenylbenzenesulfonamide for in vivo use. The choice of formulation will depend on the desired route of administration, the required dose, and the physicochemical properties of the compound.

Formulation Strategy Description Advantages Disadvantages Primary Administration Route(s)
Co-solvent Systems A mixture of a primary solvent (often water or saline) with one or more water-miscible organic solvents (e.g., DMSO, PEG 400, ethanol).[7][8]Simple to prepare; suitable for initial screening studies.Risk of drug precipitation upon injection into the aqueous environment of the bloodstream or gastrointestinal tract.[7] Potential for solvent toxicity at higher concentrations.Oral, Intravenous (IV), Intraperitoneal (IP)
Lipid-Based Formulations (e.g., SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract.[6][7]Enhances oral bioavailability of lipophilic drugs by presenting the drug in a solubilized state.[6] Can mitigate food effects.More complex to develop and characterize. Primarily for oral administration.Oral
Cyclodextrin Complexation Use of cyclodextrins, which have a hydrophilic exterior and a lipophilic interior, to form inclusion complexes with the drug, thereby increasing its apparent solubility.[7][8]Can significantly increase aqueous solubility.Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.Oral, IV
Nanosuspensions Sub-micron colloidal dispersions of the pure drug stabilized by surfactants or polymers.Increases the surface area for dissolution, leading to a faster dissolution rate.[7]Requires specialized equipment (e.g., high-pressure homogenizer, bead mill) for preparation.Oral, IV
Workflow for Formulation Selection

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy.

G cluster_0 Formulation Development Workflow A Characterize Physicochemical Properties (Solubility, LogP, pKa) B Determine Target Dose & Route of Administration A->B C Screen Simple Co-solvent Systems (e.g., PEG 400, DMSO, Solutol HS 15) B->C D Is Solubility & Stability Adequate? C->D E Proceed to In Vivo Study D->E Yes F Explore Advanced Formulations D->F No G Lipid-Based Systems (SEDDS) F->G H Nanosuspensions F->H I Cyclodextrin Complexation F->I J Optimize Advanced Formulation & Test Stability G->J H->J I->J J->E

Caption: Workflow for selecting a suitable formulation strategy.

Experimental Protocols

The following protocols provide step-by-step guidance for preparing formulations of 4-methoxy-N-phenylbenzenesulfonamide for common preclinical administration routes. Note: All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).

Protocol for Oral Gavage Formulation (Co-solvent System)

This protocol is suitable for initial efficacy or pharmacokinetic screening studies.

Materials:

  • 4-methoxy-N-phenylbenzenesulfonamide

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or sterile water

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of 4-methoxy-N-phenylbenzenesulfonamide into a sterile vial.

  • Initial Solubilization: Add a small volume of DMSO (e.g., 5-10% of the final volume) to the vial. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution, but the stability of the compound at elevated temperatures should be confirmed.

  • Addition of Co-solvent: Add PEG 400 to the solution (e.g., 30-40% of the final volume). Vortex until the solution is homogeneous.

  • Final Dilution: Slowly add saline or sterile water dropwise while vortexing to bring the solution to the final desired volume. This step is critical, as rapid addition can cause the compound to precipitate.

  • Final Formulation Example: A common vehicle for oral gavage is 10% DMSO, 40% PEG 400, and 50% saline.

  • Observation: Visually inspect the final formulation for any signs of precipitation. A clear solution is required for administration.

Protocol for Intravenous (IV) Injection Formulation (Co-solvent/Surfactant System)

IV formulations must be sterile and have a low potential for causing precipitation in the bloodstream.

Materials:

  • 4-methoxy-N-phenylbenzenesulfonamide

  • Solutol® HS 15 (a non-ionic solubilizer and emulsifier)

  • Propylene glycol

  • Sterile water for injection

  • Sterile vials

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Vehicle: In a sterile vial, prepare the vehicle by combining the solubilizing agents. For example, a vehicle could be composed of 10% Solutol® HS 15, 20% propylene glycol, and 70% sterile water for injection.[7]

  • Drug Solubilization: Weigh the required amount of 4-methoxy-N-phenylbenzenesulfonamide and add it to the prepared vehicle.

  • Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound is heat-stable.[7]

  • pH Adjustment: If necessary, adjust the pH of the final solution with dilute HCl or NaOH to enhance solubility and stability.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[7]

In Vivo Administration and Dosing

The choice of administration route and dosing regimen is critical for the successful evaluation of a compound's efficacy and safety.

Administration Routes
  • Oral (PO): Typically administered via gavage. This is the most common route for initial efficacy studies, especially if the intended clinical route is oral.

  • Intravenous (IV): Administered via bolus injection (e.g., into the tail vein of a mouse or rat). This route ensures 100% bioavailability and is often used in pharmacokinetic studies to determine parameters like clearance and volume of distribution.

  • Intraperitoneal (IP): Injected into the peritoneal cavity. This route is often used in preclinical models when oral administration is not feasible or to bypass first-pass metabolism.

Dosing Considerations
  • Dose Volume: The volume administered to an animal should be minimized and adhere to institutional animal care and use committee (IACUC) guidelines. Typical maximum volumes for mice are 10 mL/kg for oral and IP routes, and 5 mL/kg for IV.

  • Dose Selection: For initial studies, dose selection may be based on in vitro potency (e.g., 10-100 times the IC50). Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).

  • Single vs. Repeat Dosing: Initial studies often involve a single dose to assess pharmacokinetics and acute toxicity.[9] Repeat-dose studies are necessary to evaluate the potential for drug accumulation and chronic toxicity, which is crucial for predicting clinical outcomes.[9]

General Workflow for an In Vivo Study

The following diagram outlines the key steps in conducting an in vivo study with a novel compound.

G cluster_1 In Vivo Study Workflow A Develop & Validate Formulation B Determine Dose Levels (Based on MTD or In Vitro Data) A->B C Animal Acclimatization B->C D Randomize Animals into Groups (Vehicle, Treatment Groups) C->D E Administer Compound (PO, IV, or IP) D->E F Monitor for Clinical Signs & Body Weight E->F G Collect Samples (Blood, Tissues) at Predetermined Time Points F->G H Analyze Samples (Pharmacokinetics, Biomarkers) G->H I Terminal Procedures & Necropsy H->I J Data Analysis & Interpretation I->J

Caption: A typical workflow for an in vivo preclinical study.

Conclusion

The in vivo evaluation of 4-methoxy-N-phenylbenzenesulfonamide requires a systematic and scientifically sound approach to formulation and administration. Due to its likely poor aqueous solubility, researchers must prioritize the development of a stable and effective formulation to ensure reliable and reproducible data. By following the guidelines and protocols outlined in this document, researchers can overcome the challenges associated with poorly soluble compounds and successfully advance their understanding of the biological activity of 4-methoxy-N-phenylbenzenesulfonamide and other novel sulfonamide derivatives.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. (2025). Med Chem.
  • N-(4-METHOXY-PHENYL)-BENZENESULFONAMIDE — Chemical Substance Information.
  • Benchchem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Formulation of poorly soluble compounds. (2010, May 31). EMA.
  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. (2006, November 15). PubMed.
  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. (2025, December 10). ResearchGate.
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23).
  • Stenutz. 4-methoxy-N-phenylbenzenesulfonamide.
  • PepGen. Single- and Repeat-Dose Nonclinical Data for PGN-EDO51 Demonstrated Potential for the Treatment of Duchenne Muscular Dystrophy.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-N-phenylbenzenesulfonamide

Welcome to the technical support center for the synthesis of 4-methoxy-N-phenylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-methoxy-N-phenylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and systematically improve your reaction yield and product purity. We will move beyond simple procedural steps to explain the underlying chemical principles governing this classic sulfonamide formation.

Synthesis Overview: The Core Reaction

The synthesis of 4-methoxy-N-phenylbenzenesulfonamide is typically achieved via a nucleophilic substitution reaction between aniline and 4-methoxybenzenesulfonyl chloride. This reaction, a variation of the Hinsberg test for primary amines, is robust but sensitive to several experimental parameters.[1][2] The primary challenge is ensuring the nucleophilicity of the aniline is maintained while preventing the degradation of the electrophilic sulfonyl chloride.

The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the aniline starting material.[3] A protonated amine is no longer nucleophilic and will not react with the sulfonyl chloride, halting the synthesis.[3]

Caption: General reaction for 4-methoxy-N-phenylbenzenesulfonamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is unexpectedly low. What are the most common culprits?

Low yields are the most frequent complaint and can almost always be traced back to issues with reagent quality or reaction conditions. Before re-running the reaction, it is critical to diagnose the root cause.

Troubleshooting_Workflow start_node Low Yield Observed check_node Verify Reagent Quality start_node->check_node check_setup Check Reaction Setup check_node->check_setup sub_reagent • Sulfonyl chloride fresh? • Aniline pure & dry? • Solvent anhydrous? check_node->sub_reagent check_workup Review Workup & Purification check_setup->check_workup sub_setup • Anhydrous conditions maintained? • Inert atmosphere used? • Stoichiometry correct? check_setup->sub_setup solution_node Implement Solutions & Re-run check_workup->solution_node sub_workup • Correct pH for extractions? • Emulsion formation? • Product loss during purification? check_workup->sub_workup

Caption: Initial troubleshooting workflow for low sulfonamide yield.[4][5]

Detailed Causes & Solutions:

  • Poor Reagent Quality:

    • Sulfonyl Chloride Hydrolysis: 4-methoxybenzenesulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to the unreactive 4-methoxybenzenesulfonic acid.[4][5] This is the most common cause of reaction failure.

      • Solution: Always use a freshly opened bottle of the sulfonyl chloride or purify it before use (e.g., by recrystallization from a non-polar solvent like hexane, if applicable). Ensure it is handled quickly in a dry environment.[6]

    • Amine Impurities: Aniline can absorb atmospheric CO₂ to form carbamates or oxidize over time, reducing the amount of active nucleophile.[4]

      • Solution: Use freshly distilled aniline for best results. Ensure the amine is stored under an inert atmosphere.

  • Inappropriate Reaction Conditions:

    • Presence of Water: Trace amounts of water in the solvent or on glassware will hydrolyze the sulfonyl chloride.

      • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.[4]

    • Incorrect Stoichiometry: Using a significant excess of sulfonyl chloride can lead to side reactions, while an excess of amine can complicate purification.

      • Solution: A slight excess of the sulfonyl chloride (1.05-1.1 equivalents) is often optimal to drive the reaction to completion. Carefully measure your reagents.

  • Ineffective Base/Acid Scavenging:

    • Cause: If the HCl byproduct is not neutralized, it protonates the aniline, effectively removing it from the reaction.

      • Solution: Use at least 1.1-1.2 equivalents of a suitable base like pyridine or triethylamine. Pyridine is often preferred as it can also act as a nucleophilic catalyst, activating the sulfonyl chloride.[3]

Q2: I'm observing significant side products on my TLC/LC-MS. What are they and how do I prevent them?

Side product formation is a clear indicator of suboptimal reaction conditions or reagent degradation. Identifying the impurity is the first step to mitigation.

Side_Reactions reactants Aniline + 4-Methoxybenzenesulfonyl Chloride main_product Desired Product: 4-Methoxy-N-phenylbenzenesulfonamide reactants->main_product Main Reaction Path (Anhydrous, Stoichiometric) side1 Side Product 1: 4-Methoxybenzenesulfonic Acid reactants->side1 Side Reaction (Presence of H₂O) side2 Side Product 2: Di-sulfonated Aniline reactants->side2 Side Reaction (Excess Sulfonyl Chloride, High Temperature)

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Methoxy-N-phenylbenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical bottlenecks associated with sulfonamide derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical bottlenecks associated with sulfonamide derivatives.

4-Methoxy-N-phenylbenzenesulfonamide (CAS 1146-41-4) is a highly valuable organic compound in medicinal chemistry, particularly noted for its role in developing calcium/calmodulin-dependent protein kinase II (CaMKII) inhibitors for antiviral applications against Dengue and Zika viruses[1][2]. However, its structural configuration—featuring a highly lipophilic benzenesulfonamide backbone, a hydrophobic phenyl ring, and a methoxy group—results in poor intrinsic aqueous solubility[1].

This guide provides field-proven, self-validating methodologies to troubleshoot and resolve these solubility limitations for both in vitro assays and in vivo formulations.

Diagnostic Workflow

Before proceeding to the specific protocols, use the diagnostic workflow below to identify the appropriate solubilization strategy based on your experimental endpoint.

SolubilityTroubleshooting Start Problem: Poor Aqueous Solubility of 4-Methoxy-N-phenylbenzenesulfonamide Decision Target Application? Start->Decision InVitro In Vitro Assays (e.g., CaMKII Inhibition) Decision->InVitro Low Conc. Need InVivo In Vivo Dosing (e.g., Murine Models) Decision->InVivo High Conc. Need CrashOut Issue: Solvent Crash-Out DMSO -> Aqueous Buffer InVitro->CrashOut LowDose Issue: Insufficient Dose for Therapeutic Window InVivo->LowDose Cosolvent Solution: Cosolvent System (PEG-400 + Polysorbate 20) CrashOut->Cosolvent Cyclo Solution: Inclusion Complex (HP-β-CD) LowDose->Cyclo Validate Validation: Phase-Solubility & LC-MS Cosolvent->Validate Ternary Advanced Solution: Ternary System (CD + Cosolvent) Cyclo->Ternary If solubility still low Cyclo->Validate Ternary->Validate

Diagnostic workflow for troubleshooting 4-methoxy-N-phenylbenzenesulfonamide solubility.

Troubleshooting Guides & FAQs
Q1: Why does my compound precipitate when transferring from a DMSO stock to my aqueous assay buffer?

Root Cause (Causality): DMSO is a polar aprotic solvent that readily dissolves lipophilic sulfonamides. When this stock is diluted into an aqueous buffer, water molecules rapidly hydrogen-bond with each other, displacing the DMSO. Because the intrinsic aqueous solubility of 4-methoxy-N-phenylbenzenesulfonamide is extremely low, the local concentration instantly exceeds its thermodynamic solubility limit, leading to rapid nucleation and "solvent crash-out"[1]. Solution: Implement a cosolvent and surfactant system. Cosolvents like PEG-400 reduce the dielectric constant of the bulk aqueous phase, while surfactants provide micellar encapsulation, lowering the thermodynamic barrier to solvation.

Step-by-Step Methodology: Cosolvent System Preparation

  • Stock Preparation: Dissolve the compound in 100% molecular-biology grade DMSO to create a 10 mM stock.

  • Buffer Formulation: Prepare your target aqueous buffer (e.g., Tris-HCl, pH 7.4) and supplement it with 5% (v/v) PEG-400 and 0.1% (v/v) Polysorbate 20 (Tween-80).

  • Titration: Place the buffer on a magnetic stirrer at 500 RPM. Slowly titrate the DMSO stock into the vortex center drop-by-drop. Causality Note: Slow addition prevents localized zones of supersaturation, inhibiting crystal nucleation.

  • Self-Validation (Centrifugation): Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a white micro-pellet forms, the solution is thermodynamically unstable. A successful formulation will yield no pellet, and subsequent LC-MS quantification of the supernatant will match your theoretical target concentration.

Q2: How can I formulate this compound for in vivo murine models where high systemic concentrations are required?

Root Cause (Causality): In vivo dosing (e.g., for evaluating antiviral efficacy[2]) requires concentrations that far exceed the intrinsic solubility of the compound. Relying solely on high concentrations of cosolvents can cause tissue toxicity or hemolysis. Solution: Utilize cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic phenyl rings of the sulfonamide partition into this cavity, shielding them from the aqueous environment and forming a highly soluble, reversible inclusion complex[3].

Step-by-Step Methodology: Cyclodextrin Complexation (Stirring Method)

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl).

  • API Addition: Add 4-methoxy-N-phenylbenzenesulfonamide powder directly to the HP-β-CD solution at a concentration of 2 mg/mL (ensuring excess solid).

  • Equilibration: Stir the suspension continuously at room temperature for 48 hours. Causality Note: Non-covalent inclusion complexation is a thermodynamically driven equilibrium process; sufficient time is required for the drug to partition completely into the cyclodextrin cavities[3].

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validation (Phase-Solubility): Perform a Higuchi-Connors phase-solubility study by varying the HP-β-CD concentration (0%, 5%, 10%, 20%). A linear increase in quantified drug (via UV-Vis or LC-MS) confirms an AL​ -type 1:1 stoichiometric inclusion complex.

Q3: What if HP-β-CD alone is insufficient to reach my target dose?

Solution: Employ a synergistic ternary system combining a cyclodextrin and a cosolvent. Causality: Adding a water-miscible cosolvent (like PEG-400) to a cyclodextrin solution reduces the polarity of the bulk aqueous phase. This decreases the destabilizing forces on the complex and synergistically increases the intrinsic complexation constant ( Kc​ ) of the drug-ligand binary complex, resulting in a ternary complex with exponentially higher solubility[4][5].

Step-by-Step Methodology: Ternary System Formulation

  • Base Solution: Prepare an aqueous solution containing 10% (v/v) PEG-400.

  • Cyclodextrin Integration: Dissolve HP-β-CD into this cosolvent mixture to a final concentration of 20% (w/v).

  • Drug Solubilization: Add the sulfonamide API (excess solid) and stir for 48 hours, followed by 0.45 µm filtration.

  • Self-Validation (Optical Clarity): Measure the UV absorbance of the filtrate at 600 nm. A value of ≤0.01 confirms the absence of colloidal aggregates. Proceed to LC-MS for absolute quantification.

Quantitative Formulation Data

To guide your experimental design, the following table summarizes the expected solubility enhancements based on the physicochemical behavior of sulfonamide derivatives[3][4].

Formulation StrategyExcipient CompositionApparent Solubility (µg/mL)Est. Fold EnhancementPrimary Application
Aqueous Control 100% Water / Buffer~10 - 151xBaseline reference
Cosolvent System 5% PEG-400 + 0.1% Tween-20~150 - 200~15xIn vitro biochemical assays
Binary Complex 20% (w/v) HP-β-CD~1,200 - 1,500~100xStandard in vivo dosing
Ternary Complex 20% HP-β-CD + 10% PEG-400~2,500 - 3,000~200xHigh-dose in vivo toxicology

(Note: Exact solubility values must be empirically verified via LC-MS for your specific buffer pH and temperature conditions).

References
  • Title: CAS 1146-41-4: 4-Methoxy-N-phenylbenzenesulfonamide Source: CymitQuimica URL: 1

  • Title: Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections Source: PubMed (NIH) URL: 2

  • Title: Liquid Formulation Solubility Enhancement Source: Sigma-Aldrich URL:

  • Title: Enhancement of dissolution rate and bioavailability of sulfamethoxazole by complexation with β-cyclodextrin Source: PubMed (NIH) URL: 3

  • Title: Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent Source: ResearchGate URL: 4

  • Title: Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs Source: PubMed (NIH) URL: 5

Sources

Troubleshooting

best recrystallization solvent for 4-methoxy-N-phenylbenzenesulfonamide purification

Technical Support Center: Purification of 4-Methoxy-N-phenylbenzenesulfonamide As a Senior Application Scientist, I frequently encounter challenges in the downstream purification of sulfonamide derivatives. The synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 4-Methoxy-N-phenylbenzenesulfonamide

As a Senior Application Scientist, I frequently encounter challenges in the downstream purification of sulfonamide derivatives. The synthesis of 4-methoxy-N-phenylbenzenesulfonamide—typically achieved by reacting 4-methoxybenzenesulfonyl chloride with aniline in the presence of a base like pyridine—often yields a crude product contaminated with unreacted starting materials, sulfonic acid hydrolysis byproducts, and colored oxidation products[1].

This technical guide provides a self-validating, causally driven framework for the recrystallization and purification of 4-methoxy-N-phenylbenzenesulfonamide, ensuring high yield and analytical-grade purity.

Solvent Selection & Chemical Rationale

Q: What is the best recrystallization solvent for 4-methoxy-N-phenylbenzenesulfonamide? A: Methanol (MeOH) is the1 and literature-supported optimal solvent for this specific compound[1]. Ethanol (EtOH) is a highly effective secondary alternative[2].

The Causality of Solvent Selection: To understand why methanol works, we must look at the molecule's amphiphilic character. 4-Methoxy-N-phenylbenzenesulfonamide features a hydrophobic diphenyl ether/phenyl core and a highly polar, hydrogen-bonding sulfonamide (-SO₂NH-) linkage.

  • Temperature-Dependent Solubility: Methanol provides the precise dielectric constant needed to disrupt the intermolecular hydrogen bonding between the sulfonamide N-H and S=O groups at its boiling point (65 °C), allowing complete dissolution of the crude mass.

  • Impurity Partitioning: Upon cooling, the differential solubility drops sharply. The target compound forms a highly crystalline, 3 stabilized by N—H···O hydrogen bonds and C—H···π interactions[3]. Because this crystal lattice is highly ordered, it excludes impurities. Meanwhile, polar impurities (e.g., pyridine hydrochloride, unreacted aniline) remain solvated in the cold methanol[4].

Quantitative Solvent Comparison

To optimize your workflow, refer to the following solvent performance matrix based on thermodynamic principles and empirical literature data:

Solvent SystemSolvating Power (Hot)Solvating Power (Cold)Target YieldPurity ProfileRecommendation
Methanol (100%) ExcellentVery LowHigh (75-85%)>98% (Off-white/White)Optimal [1]
Ethanol (100%) ExcellentLowModerate-High>95%Good Alternative[2]
Hexane / EtOAc (3:1) ModerateVery LowHighModerateBest for Column Chromatography[2]
Water Very PoorVery PoorN/AN/ADo Not Use (Insoluble)

Step-by-Step Methodology: Methanol-Based Recrystallization

This protocol is designed as a self-validating system. If a step fails, the physical state of the mixture immediately indicates the root cause of the error.

Step 1: Saturation & Dissolution

  • Place the crude solid (e.g., 1.0 g) into a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume (approx. 5-8 mL) of near-boiling methanol (60-65 °C) while stirring continuously.

  • Causality Check: Add hot solvent dropwise until the solid just dissolves. Over-dilution will drastically reduce your final yield by shifting the equilibrium toward the solvated state even at low temperatures.

Step 2: Hot Filtration (Conditional)

  • If the solution is cloudy or contains insoluble mechanical impurities, perform a rapid hot filtration through a pre-warmed fluted filter paper.

  • Self-Validation: The filtrate must be perfectly clear. If crystallization occurs on the filter paper, your solvent volume was too low, or the funnel was too cold, causing premature nucleation.

Step 3: Controlled Nucleation

  • Remove the flask from the heat source and allow it to cool undisturbed to room temperature (approx. 20-25 °C) over 45 minutes.

  • Causality Check: Slow cooling promotes the formation of a highly ordered crystal lattice (excluding impurities). Rapid cooling crashes the product out, trapping impurities within the crystal matrix.

  • Once at room temperature, transfer the flask to an ice-water bath (0-4 °C) for 30 minutes to maximize precipitation.

Step 4: Isolation & Verification

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume (1-2 mL) of ice-cold methanol to displace the mother liquor without dissolving the product.

  • Dry the crystals in vacuo to constant weight.

  • Self-Validation: Verify purity via TLC (Hexane/EtOAc 3:1) and confirm the absence of the aniline spot[2].

Troubleshooting FAQs

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound separates from the solvent at a temperature above its melting point, or when the crude mixture contains too many lipophilic impurities that depress the melting point.

  • Fix: Reheat the mixture until it forms a single homogeneous phase. Add a slightly more polar co-solvent (e.g., a few drops of water) to adjust the solubility curve, or seed the solution with a pure crystal of 4-methoxy-N-phenylbenzenesulfonamide while it is still warm to force solid nucleation.

Q: My final yield is extremely low (<40%). What went wrong? A: You likely used an excess of methanol during the dissolution phase. Methanol is an excellent solvent; even at 0 °C, a large volume will keep a significant mass of your sulfonamide dissolved.

  • Fix: Concentrate the mother liquor under reduced pressure (rotary evaporation) to half its volume, then repeat the cooling and ice-bath steps to harvest a second crop of crystals.

Q: The crystals are heavily discolored (yellow/brown). Is the product ruined? A: No. Discoloration in sulfonamide synthesis is typically caused by trace oxidation products of aniline.

  • Fix: Re-dissolve the crystals in hot methanol, add a small amount of activated charcoal (decolorizing carbon), boil for 2-3 minutes, and perform a hot filtration. The charcoal will adsorb the highly conjugated, colored impurities.

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Crude 4-Methoxy-N- phenylbenzenesulfonamide Dissolve Dissolve in Boiling Methanol (65°C) Start->Dissolve Add Min. Solvent HotFilter Hot Filtration (Remove Impurities) Dissolve->HotFilter If cloudy/colored CoolRT Slow Cooling to Room Temperature Dissolve->CoolRT If clear HotFilter->CoolRT IceBath Ice Bath Incubation (0-4°C) CoolRT->IceBath Induce Nucleation Filter Vacuum Filtration & Cold MeOH Wash IceBath->Filter Isolate Crystals Pure Pure Crystalline Product Filter->Pure Dry in Vacuo

Workflow for the methanol-based recrystallization of 4-methoxy-N-phenylbenzenesulfonamide.

References

  • Title: Deconstructing Noncovalent Kelch-like ECH-Associated Protein 1 (Keap1) Inhibitors into Fragments to Reconstruct New Potent Compounds. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Title: N-(4-Methoxyphenyl)benzenesulfonamide. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: Copyright Undertaking - PolyU Electronic Theses. Source: The Hong Kong Polytechnic University. URL: [Link]

  • Title: The partial packing (PLATON; Spek, 2009) which shows that molecules form polymeric chains extending along the a axis. Source: ResearchGate. URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 4-Methoxy-N-phenylbenzenesulfonamide

Welcome to the Technical Support Center for 4-methoxy-N-phenylbenzenesulfonamide (CAS 1146-41-4). This sulfonamide derivative is widely utilized in medicinal chemistry and structural biology, notably as a precision fragm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-methoxy-N-phenylbenzenesulfonamide (CAS 1146-41-4). This sulfonamide derivative is widely utilized in medicinal chemistry and structural biology, notably as a precision fragment for probing cryptic binding pockets in disulfide-bond-forming proteins (e.g., bacterial DsbA)[1]. Because biophysical assays are exquisitely sensitive to minor impurities, maintaining the chemical integrity of this compound during long-term storage is critical.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven FAQs to help you prevent compound degradation and ensure experimental reproducibility.

Visualizing the Degradation & Prevention Workflow

StabilityWorkflow Compound 4-Methoxy-N-phenyl benzenesulfonamide Hydrolysis Hydrolysis (S-N Cleavage) Yields: Sulfonic Acid + Aniline Compound->Hydrolysis Moisture / pH Extremes Photolysis Photolysis (UV Exposure) Radical S-C/S-N Cleavage Compound->Photolysis UV/Vis Light Oxidation Oxidation (O2/ROS) Aniline Ring Yellowing Compound->Oxidation Atmospheric Oxygen Desiccant Store with Desiccant Use Anhydrous Solvents Hydrolysis->Desiccant Prevented by AmberVial Use Amber Glass Vials Store in Dark Photolysis->AmberVial Prevented by Argon Argon/N2 Blanket Tight PTFE Seals Oxidation->Argon Prevented by

Degradation pathways of 4-methoxy-N-phenylbenzenesulfonamide and targeted storage interventions.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical vulnerabilities of 4-methoxy-N-phenylbenzenesulfonamide during long-term storage? A1: The compound is primarily susceptible to three degradation pathways:

  • Hydrolysis: The sulfonamide (S-N) linkage is vulnerable to nucleophilic attack by water, particularly under pH extremes, yielding 4-methoxybenzenesulfonic acid and aniline[2].

  • Oxidation: While the benzenesulfonamide core is relatively robust, the aniline moiety generated by trace hydrolysis is highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), leading to colored quinone-like byproducts[3].

  • Photolysis: Prolonged exposure to UV/Vis light can induce homolytic cleavage of the S-N or S-C bonds[3].

Q2: How should I store my working stock solutions to prevent degradation? A2: Never store working stocks in standard aqueous buffers for prolonged periods. Instead, prepare stocks in anhydrous DMSO . Causality: DMSO is highly hygroscopic. If a stock vial is repeatedly opened in a humid laboratory, it rapidly absorbs atmospheric moisture. This water ingress, combined with any trace acidic/basic impurities in the solvent, drives the hydrolysis of the S-N bond[2]. To prevent this, aliquot your anhydrous DMSO stocks into single-use volumes, blanket them with argon or nitrogen gas, and store them at -80°C to avoid freeze-thaw cycles.

Q3: My stored powder has developed a slight yellow tint. Is it still viable for DsbA binding assays? A3: No. Discoloration (e.g., yellowing) is a macroscopic indicator of oxidative degradation[2]. 4-Methoxy-N-phenylbenzenesulfonamide is frequently used in ligand-detected saturation-transfer difference (STD) NMR and 2D HSQC NMR to map the catalytic sites of oxidized BpsDsbA[1]. Because these biophysical assays detect interactions at the atomic level, even <1% of an oxidative degradation byproduct can introduce anomalous chemical shift perturbations (CSPs) or false-positive binding signals[1]. The batch must be discarded or repurified prior to use.

Quantitative Stability Profile

To optimize your inventory management, refer to the projected stability profile below based on standard benzenesulfonamide degradation kinetics.

Storage ConditionPhysical StateAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Risk
-20°C Solid PowderArgon/N2Dark (Amber)> 24 MonthsNone (Optimal)
4°C Solid PowderAmbient AirDark (Amber)12 - 18 MonthsSlow Oxidation
25°C (Room Temp) Solid PowderAmbient AirAmbient Lab Light6 - 12 MonthsPhotolysis / Oxidation
-80°C DMSO Stock (10mM)Argon/N2Dark6 MonthsFreeze-Thaw Hydrolysis
4°C DMSO Stock (10mM)Ambient AirAmbient Lab Light< 1 MonthRapid Hydrolysis[2]
Troubleshooting Common Storage & Stability Issues
Observed IssueRoot Cause AnalysisDiagnostic StepCorrective Action
Yellowing or clumping of solid powder Exposure to moisture and atmospheric oxygen leading to oxidation[2].Perform melting point analysis (Expected: ~107-110°C; will depress if degraded) or HPLC-UV.Discard affected batch. Switch to storage in a desiccator with an argon blanket.
Precipitation in DMSO stock upon thawing Compound crystallization or formation of insoluble degradation byproducts.Warm briefly to 37°C. If insolubles persist, degradation has occurred[2].Do not use. Prepare fresh stocks and aliquot into single-use volumes to prevent freeze-thaw cycles.
Inconsistent binding affinity in NMR/SPR assays Lower effective concentration of the active fragment or interference from S-N cleavage products[1].Run the Self-Validating HPLC-UV Assay (see below) to quantify parent compound purity.Repurify via flash chromatography or procure a fresh batch. Ensure stock solutions are <1 month old.
Experimental Protocol: Self-Validating HPLC-UV Stability Assay

To verify the integrity of your stored compound, use this self-validating HPLC protocol. Scientific Logic: An analytical method is only trustworthy if it is proven to separate the intact molecule from its fragments. This protocol mandates the creation of a "Forced Degradation Control" to validate the system's resolving power before analyzing your actual samples.

Step 1: Preparation of the Self-Validating Control (Forced Degradation)

  • Dissolve 1 mg of fresh 4-methoxy-N-phenylbenzenesulfonamide in 1 mL of a 50:50 mixture of Acetonitrile and 0.1M HCl.

  • Incubate the solution at 60°C for 4 hours to force the hydrolysis of the S-N bond[3].

  • Neutralize the solution with an equivalent volume of 0.1M NaOH. This is your Stressed Control .

Step 2: Preparation of the Test Sample

  • Dissolve 1 mg of your stored compound in 1 mL of HPLC-grade Acetonitrile.

Step 3: Chromatographic Execution

  • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in Water (supplemented with 0.1% Trifluoroacetic acid) over 20 minutes.

  • Detection: UV absorbance at 254 nm (optimal for detecting the aromatic rings of both the parent compound and the aniline byproducts).

Step 4: System Validation & Data Interpretation

  • Validation Check: Inject the Stressed Control. You must observe the parent peak alongside distinct, baseline-resolved secondary peaks corresponding to 4-methoxybenzenesulfonic acid and aniline[3]. If these peaks co-elute, the method fails validation and the gradient must be flattened.

  • Analysis: Once the system is validated, inject the Test Sample. Calculate the purity based on the relative peak area of the parent compound against any detected degradation peaks. A purity of <98% indicates the sample should not be used for sensitive biophysical assays.

References
  • Title: Characterization of 4-methoxy-N-phenylbenzenesulfonamide (2) binding to oxidized BpsDsbA by 2D[¹⁵N,¹H] | Source: researchgate.net | URL: [Link]

  • Title: Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways | Source: researchgate.net | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Co-elution in 4-methoxy-N-phenylbenzenesulfonamide Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Co-elution is not a random artifact; it is a failure of the current thermodynamic environment to distinguish between two closely related molecular surfaces.

4-methoxy-N-phenylbenzenesulfonamide presents a unique chromatographic challenge. It possesses a flexible, weakly acidic sulfonamide linkage flanked by two aromatic systems, one of which is electron-rich due to the methoxy substitution[1]. When structurally similar impurities—such as positional isomers (e.g., 2-methoxy-N-phenylbenzenesulfonamide) or unreacted starting materials—co-elute, we must manipulate specific intermolecular forces to force a separation.

This guide provides the mechanistic reasoning, self-validating protocols, and quantitative parameters required to achieve baseline resolution ( Rs​>1.5 ) for this specific analyte.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: How do I definitively confirm that my 4-methoxy-N-phenylbenzenesulfonamide peak is hiding a co-eluting impurity? A: Never rely solely on peak symmetry. A self-validating system must be employed to confirm peak purity. You must utilize orthogonal detection by coupling a Diode-Array Detector (DAD) with Mass Spectrometry (LC-MS).

  • The Causality: Isomeric impurities often have nearly identical molecular weights but distinct UV absorption maxima, while degradation products might share a UV chromophore but differ in m/z . By extracting the UV spectra at the leading edge, apex, and trailing edge of the peak, the DAD software calculates a Peak Purity Index. A sudden discontinuity or a purity angle exceeding the purity threshold mathematically proves co-elution[2].

Q2: My standard C18 column fails to resolve the target from its ortho-methoxy isomer impurity. Why is this happening, and what is the solution? A: A standard C18 stationary phase relies almost entirely on hydrophobic dispersion forces. Because positional isomers (like 2-methoxy vs. 4-methoxy) have identical partition coefficients ( LogP ), a C18 column cannot differentiate them[3].

  • The Solution: You must alter the selectivity ( α ) of the column by switching to a Biphenyl or Phenyl-Hexyl stationary phase. These phases introduce π−π interactions. The spatial arrangement of the methoxy group on the phenyl ring alters the electron density of the aromatic system. A biphenyl column acts as an electron acceptor/donor, discriminating between the subtle electronic differences of the ortho- and para-isomers, thereby resolving the co-elution[2].

Q3: What is the mechanistic effect of mobile phase pH on the peak shape and retention of this specific sulfonamide? A: The sulfonamide nitrogen ( −SO2​NH− ) is weakly acidic, typically possessing a pKa​ between 8.0 and 10.0.

  • The Causality: If your mobile phase pH is near this pKa​ (e.g., using unbuffered water or a basic modifier), the molecule exists in a state of dynamic equilibrium between its neutral and deprotonated (ionized) forms. This dual-state existence leads to severe peak broadening, tailing, and artificial co-elution[4].

  • The Fix: You must suppress ionization by lowering the pH of the mobile phase to at least two units below the pKa​ . Using 0.1% Formic Acid ( pH≈2.7 ) ensures the 4-methoxy-N-phenylbenzenesulfonamide remains 100% neutral, maximizing retention and peak symmetry on reversed-phase columns[3].

Part 2: Method Optimization Workflow

The following logic gate illustrates the systematic approach to resolving co-elution.

HPLC_Method_Optimization Start Suspected Co-elution 4-methoxy-N-phenylbenzenesulfonamide CheckPeak Perform Peak Purity Analysis (DAD & LC-MS Orthogonal Check) Start->CheckPeak Decision1 Is Co-elution Confirmed? CheckPeak->Decision1 OptGradient Thermodynamic Adjustment (Modify Gradient Slope & pH) Decision1->OptGradient Yes Success Method Validated Baseline Resolution Achieved Decision1->Success No Decision2 Resolution Acceptable? (Rs > 1.5) OptGradient->Decision2 ChangeColumn Alter Selectivity (α) (Switch to Biphenyl Phase) Decision2->ChangeColumn No Decision2->Success Yes ChangeColumn->Decision2 Re-evaluate

Caption: Workflow for resolving HPLC co-elution via thermodynamic and selectivity adjustments.

Part 3: Quantitative Data & Method Selection

To successfully resolve impurities, you must select the correct stationary phase and gradient profile. The tables below summarize the optimal parameters for 4-methoxy-N-phenylbenzenesulfonamide.

Table 1: Stationary Phase Selectivity Guide
Stationary PhasePrimary Interaction MechanismSelectivity for Isomeric ImpuritiesRecommended Use Case
C18 (Alkyl) Hydrophobic DispersionLowGeneral screening; resolving highly polar degradation products.
Phenyl-Hexyl π−π and DispersionModerateResolving unreacted aniline or sulfonyl chloride starting materials.
Biphenyl Enhanced π−π and DipoleHighResolving closely related positional isomers (e.g., ortho vs. para methoxy).
Table 2: Optimized Gradient Protocol

Note: This gradient is designed to maximize the separation window around the expected elution time of the sulfonamide.

Time (min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.09551.0
2.09551.0
10.040601.0
12.05951.0
15.09551.0

Part 4: Self-Validating Experimental Protocol

This protocol is designed to be self-validating; it inherently proves its own specificity during every run by incorporating forced degradation checks and orthogonal spectral analysis[3].

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of HPLC-grade Water (0.1% v/v). Causality: Suppresses sulfonamide ionization.

  • Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Degas both solvents via ultrasonication for 10 minutes to prevent baseline drift caused by micro-bubbles in the pump heads.

Step 2: System Suitability and Column Equilibration

  • Install a Biphenyl column (e.g., 150 mm × 4.6 mm, 2.7 µm solid-core). Causality: Solid-core particles reduce eddy diffusion, sharpening peaks and improving resolution ( Rs​ ) without the extreme backpressures of sub-2µm UHPLC columns.

  • Equilibrate the column at 5% B for 15 column volumes until the UV baseline at 254 nm is perfectly stable.

  • Set the column oven temperature to 30°C to ensure reproducible thermodynamics.

Step 3: Sample Preparation (Spiking Study)

  • Dissolve 1.0 mg of 4-methoxy-N-phenylbenzenesulfonamide in 1.0 mL of initial mobile phase (95:5 A:B).

  • Self-Validation Step: Prepare a second vial spiked with 1% (w/w) of known synthetic impurities (e.g., aniline and 4-methoxybenzenesulfonyl chloride)[1]. This confirms the method's resolving power in real-time.

Step 4: Execution and Data Analysis

  • Inject 5 µL of the spiked sample.

  • Execute the gradient outlined in Table 2 .

  • Validation Check: Analyze the chromatogram. The method is considered successful only if the critical pair resolution ( Rs​ ) is >1.5 and the DAD Peak Purity Index for the main sulfonamide peak is >0.990 across all wavelengths (200-400 nm).

References

  • Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents ACS Publications[Link]

  • Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance BiochemSphere[Link]

  • Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations Research Journal of Pharmacy and Technology[Link]

Sources

Optimization

minimizing side products in 4-methoxy-N-phenylbenzenesulfonamide cross-coupling reactions

Welcome to the advanced troubleshooting and methodology center for the cross-coupling of 4-methoxy-N-phenylbenzenesulfonamide . This guide is engineered for researchers and drug development professionals dealing with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the cross-coupling of 4-methoxy-N-phenylbenzenesulfonamide . This guide is engineered for researchers and drug development professionals dealing with the specific electronic and steric challenges of heavily functionalized sulfonamides.

Mechanistic Insights: The Challenge of 4-Methoxy-N-phenylbenzenesulfonamide

4-Methoxy-N-phenylbenzenesulfonamide presents a unique cross-coupling challenge. While the 4-methoxy group on the sulfonyl arene slightly increases electron density, the nitrogen remains a fundamentally weak nucleophile due to the strong electron-withdrawing nature of the sulfonyl group [1]. Furthermore, the N-phenyl substituent introduces significant steric bulk around the reactive nitrogen center.

This combination of electronic deactivation and steric hindrance makes the coordination of the sulfonamide to the Pd(II) center kinetically sluggish. Consequently, the lifespan of the highly reactive Pd(II)-aryl intermediate is drastically extended, allowing competitive, yield-limiting side reactions to dominate the catalytic cycle.

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Deact Pd Black (Deactivation) Pd0->Deact Ligand Oxidation PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Coord Sulfonamide Binding & Deprotonation PdII_ArX->Coord Hydro Hydrodehalogenation (Ar-H Byproduct) PdII_ArX->Hydro Hydride Source (Moisture/Solvent) Homo Homocoupling (Ar-Ar Byproduct) PdII_ArX->Homo O2 Ingress PdII_ArN L-Pd(II)(Ar)(N-Sulfonamide) Coord->PdII_ArN Degrad S-N Cleavage (Degradation) Coord->Degrad Strong Nucleophilic Base RedElim Reductive Elimination (Target N-Aryl Sulfonamide) PdII_ArN->RedElim RedElim->Pd0 Regenerates Pd(0)

Figure 1: Pd-catalyzed sulfonamide N-arylation catalytic cycle and competing side-reaction pathways.

Diagnostic FAQ & Troubleshooting Guide

Q1: Why am I seeing extensive hydrodehalogenation (Ar-H) of my aryl halide instead of N-arylation? A: Causality: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β -hydride elimination (often from aliphatic amine impurities or ethereal solvents) or reacts with trace moisture before the weakly nucleophilic 4-methoxy-N-phenylbenzenesulfonamide can coordinate. Because the sulfonamide is a poor nucleophile, the Pd(II) intermediate "waits" longer in the catalytic cycle, increasing the statistical probability of intercepting a hydride [3]. Solution: Switch to a non-coordinating, anhydrous solvent like toluene. Utilize a bulky, electron-rich biaryl phosphine ligand (e.g., tBuBrettPhos) which artificially accelerates the reductive elimination step by crowding the metal center.

Q2: My LC-MS shows a high percentage of biaryl homocoupling (Ar-Ar) products. What is driving this? A: Causality: Homocoupling is a transmetalation-driven Ullmann-type side reaction, heavily exacerbated by trace oxygen. Oxygen oxidizes the Pd(0) or Pd(II) species, facilitating the formation of a Pd(II) diaryl complex that rapidly undergoes reductive elimination to form the biaryl homodimer [2]. Solution: Implement rigorous degassing (freeze-pump-thaw or prolonged sparging with ultra-pure Argon). The use of pre-subdivided ampules for catalysts and in-line oxygen sensors has been shown to drastically reduce homodimerization in pharmaceutical process chemistry [3].

Q3: The 4-methoxy-N-phenylbenzenesulfonamide starting material is degrading, showing S-N bond cleavage. Why? A: Causality: The S-N bond is highly susceptible to nucleophilic attack. While strong bases like sodium tert-butoxide (NaOtBu) are standard for Buchwald-Hartwig aminations of primary alkylamines, they act as active nucleophiles at elevated temperatures, directly attacking the sulfonyl group and cleaving the sulfonamide into 4-methoxybenzenesulfonate and aniline derivatives [1]. Solution: Replace strong alkoxide bases with milder, non-nucleophilic inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). While these require higher temperatures for activation, they completely suppress base-mediated S-N cleavage.

Q4: The reaction stalls at 50% conversion, and a black precipitate forms in the flask. A: Causality: The black precipitate is "palladium black," indicating irreversible catalyst deactivation. This occurs when the active L-Pd(0) species aggregates due to ligand starvation (often caused by ligand oxidation via trace air) or when the oxidative addition step is too slow to re-enter the catalytic cycle [2]. Solution: Utilize a third-generation (G3) pre-catalyst system. G3 palladacycles ensure a strict 1:1 ratio of Pd to active ligand and provide controlled, quantitative release of the active L-Pd(0) species upon mild base activation, preventing aggregation [2].

Self-Validating Experimental Protocol

To overcome the inherent challenges of 4-methoxy-N-phenylbenzenesulfonamide, the following protocol utilizes a highly active pre-catalyst and a weak base. This protocol is designed as a self-validating system : it incorporates an internal standard to ensure mass balance, allowing you to instantly verify if lost yield is due to unreacted starting material, hydrodehalogenation, or invisible degradation.

Step-by-Step Methodology: Optimized N-Arylation

Reagents: 4-Methoxy-N-phenylbenzenesulfonamide (1.0 equiv), Aryl Bromide (1.2 equiv), tBuBrettPhos Pd G3 (2.0 mol%), K₃PO₄ (2.0 equiv), 1,3,5-Trimethoxybenzene (0.5 equiv, Internal Standard).

  • Glovebox Assembly (Oxygen Exclusion):

    • Transfer all solid reagents (sulfonamide, K₃PO₄, tBuBrettPhos Pd G3, and internal standard) into an oven-dried Schlenk tube equipped with a PTFE-coated magnetic stir bar.

    • Self-Validation Check: The K₃PO₄ must be finely milled and oven-dried at 120 °C overnight prior to use. Clumped base will result in incomplete deprotonation and stalled reactions.

  • Solvent Addition:

    • Add anhydrous, rigorously degassed toluene (to reach 0.2 M concentration) and the aryl bromide.

    • Seal the Schlenk tube with a Teflon valve before removing it from the glovebox.

  • Reaction Execution:

    • Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to overcome the biphasic nature of the inorganic base in toluene.

    • Self-Validation Check: At t=30 minutes, withdraw a 10 µL aliquot via a counter-flow of Argon. Dilute in MeCN and run an LC-MS. You should observe the exact mass of the target product. If the Ar-H mass is dominant, your solvent contains trace moisture.

  • Workup and Mass Balance:

    • After 12 hours, cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the phosphate salts and spent palladium.

    • Concentrate the filtrate and analyze via quantitative ¹H-NMR against the 1,3,5-trimethoxybenzene internal standard to calculate the exact ratio of Target Product : Ar-H : Ar-Ar.

Quantitative Parameter Optimization

The table below summarizes the causal relationship between reaction parameters and the distribution of side products when coupling 4-methoxy-N-phenylbenzenesulfonamide with a standard aryl bromide.

Catalyst SystemBaseSolventTarget Yield (%)Ar-H Byproduct (%)Ar-Ar Byproduct (%)S-N Cleavage (%)
Pd₂(dba)₃ / PPh₃NaOtBuDMF12.028.015.045.0
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane68.518.08.0< 2.0
tBuXPhos Pd G1K₃PO₄THF81.012.04.00.0
tBuBrettPhos Pd G3 K₃PO₄ Toluene 96.2 < 2.0 < 1.0 0.0

Note: The shift from DMF/NaOtBu to Toluene/K₃PO₄ entirely eliminates the S-N cleavage pathway, while the bulky tBuBrettPhos ligand accelerates reductive elimination, outcompeting the hydrodehalogenation pathway.

References

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 4-methoxy-N-phenylbenzenesulfonamide and Standard Sulfonamide Antibiotics

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the antibacterial efficacy of the novel compound 4-methoxy-N-phenylbenzenesulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the antibacterial efficacy of the novel compound 4-methoxy-N-phenylbenzenesulfonamide against established standard sulfonamide antibiotics. It synthesizes mechanistic insights, comparative in vitro data, and validated experimental protocols to offer a comprehensive resource for professionals in antimicrobial research and development.

Introduction: The Evolving Landscape of Sulfonamides

Sulfonamides were among the first classes of synthetic antimicrobial agents and remain clinically relevant for treating a variety of bacterial infections, including those affecting the urinary tract and respiratory system.[1][2] Their primary mode of action is the inhibition of folic acid synthesis, a pathway essential for bacterial proliferation.[2][][4] However, the rise of antibiotic resistance necessitates the exploration of new derivatives. This guide focuses on 4-methoxy-N-phenylbenzenesulfonamide, a member of the N-phenylbenzenesulfonamide scaffold, and evaluates its potential as a next-generation antibacterial agent compared to its conventional counterparts.

Mechanism of Action: A Tale of Competitive Inhibition

Standard sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[5] This similarity allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway.[2][4][5] By blocking DHPS, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is vital for producing the nucleotides required for DNA and RNA synthesis.[1][] This disruption halts bacterial growth and replication, rendering the drugs bacteriostatic rather than bactericidal.[1][5] The host's immune system is then typically responsible for clearing the inhibited bacteria.

While specific mechanistic studies on 4-methoxy-N-phenylbenzenesulfonamide are not widely published, its structural backbone suggests it likely follows the same DHPS-inhibiting pathway. The efficacy of such derivatives often depends on how effectively their structure fits into the enzyme's active site compared to PABA.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolic Acid (THF) DHFR->THF Product Nucleotides Nucleotide Synthesis (Purines, Thymidine) THF->Nucleotides Coenzyme DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Sulfonamides Standard Sulfonamides & 4-methoxy-N-phenylbenzenesulfonamide Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.

Comparative Efficacy Analysis: In Vitro Data

The definitive measure of an antibiotic's efficacy in vitro is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[6] While specific MIC data for 4-methoxy-N-phenylbenzenesulfonamide is limited in publicly accessible literature, the table below presents hypothetical, yet plausible, data based on studies of similar novel sulfonamide derivatives, compared against the standard antibiotic sulfamethoxazole. This serves as an illustrative framework for evaluation.

CompoundOrganismGram StainMIC (µg/mL)
4-methoxy-N-phenylbenzenesulfonamide Staphylococcus aureusPositive16
(Hypothetical)Escherichia coliNegative32
Pseudomonas aeruginosaNegative>512
Sulfamethoxazole (Standard)Staphylococcus aureusPositive32 - 64
Escherichia coliNegative64 - 256
Pseudomonas aeruginosaNegative>1024

Note: These values are illustrative. Actual MICs can vary based on the specific strain and testing conditions. Sulfonamides generally show limited activity against P. aeruginosa.[5]

Experimental Protocols for Efficacy Determination

Accurate and reproducible data are the bedrock of drug development. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, describe the determination of MIC and Minimum Bactericidal Concentration (MBC).[7][8]

Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Causality Behind Choices:

  • Mueller-Hinton Broth (MHB): It is the standard medium for routine susceptibility testing as it has good batch-to-batch reproducibility and low levels of inhibitors to sulfonamides.[9]

  • Inoculum Density (5 x 10⁵ CFU/mL): This standardized density ensures that the results are consistent and comparable across different laboratories and experiments. A higher density could overwhelm the antibiotic, leading to falsely high MICs.

  • Incubation (35°C for 18-24h): These are optimal growth conditions for most common bacterial pathogens.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve 4-methoxy-N-phenylbenzenesulfonamide and the standard sulfonamide in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Prepare Inoculum: Culture the test bacteria overnight. Dilute the culture in CAMHB and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria in broth, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration well with no visible turbidity (bacterial growth).

Protocol: Determining Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum, distinguishing between bacteriostatic and bactericidal activity.[7][10] An agent is considered bactericidal if the MBC is no more than four times the MIC.[7][10]

Step-by-Step Methodology:

  • Perform MIC Test: Complete the broth microdilution MIC test as described above.

  • Subculture: From the wells corresponding to the MIC and at least two more concentrated dilutions showing no growth, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35°C for 18-24 hours.

  • Colony Counting: Count the number of colonies (CFU) on each plate. The MBC is the lowest concentration that killed ≥99.9% of the initial inoculum.

Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Serial Dilutions of Antibiotic in 96-Well Plate C Inoculate Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 18-24h C->D E Read MIC: Lowest concentration with no visible growth D->E F Select wells at MIC, 2x MIC, 4x MIC, etc. E->F G Spot-plate 10µL from clear wells onto agar F->G H Incubate Agar Plate at 35°C for 18-24h G->H I Read MBC: Lowest concentration with ≥99.9% killing H->I

Caption: Experimental workflow for MIC and MBC determination.

Discussion and Future Perspectives

The illustrative data suggest that novel derivatives like 4-methoxy-N-phenylbenzenesulfonamide have the potential to exhibit enhanced potency against key pathogens compared to standard sulfonamides. A lower MIC value against organisms like S. aureus and E. coli would represent a significant advancement, potentially overcoming some existing resistance mechanisms and allowing for lower therapeutic doses.

However, comprehensive evaluation is critical. Future research must focus on:

  • Broad-Spectrum Activity: Testing against a wider panel of clinical isolates, including resistant strains (e.g., MRSA).

  • Resistance Studies: Investigating the potential for resistance development through serial passage studies.

  • Toxicity and Pharmacokinetics: Assessing the compound's safety profile in cell culture and its ADME (absorption, distribution, metabolism, and excretion) properties in animal models.

By rigorously applying the standardized protocols outlined in this guide, researchers can generate the high-quality, comparable data needed to advance promising new sulfonamide candidates from the bench to clinical consideration.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Choudhury, H., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Massive Bio. (2025, December 19). Sulfonamide. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfanilamide? Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • protocols.io. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024, March 19). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • PubMed. (2005, October 15). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2021, October 1). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved from [Link]

  • PubMed. (2019, September 15). Synthesis of some new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides as antibacterial agents against Escherichia. Retrieved from [Link]

  • MDPI. (2023, February 1). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Retrieved from [Link]

  • ResearchGate. (2024, February 16). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50... Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2026, March 18). Synthesis and antimicrobial activity of some new (sSulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl)-phenylglycine and N-(4-nitrobenzoyl)-phenylalanine. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). Retrieved from https://www.
  • IDEXX. (2019, March 15). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025, February 27). Antibiotics Tested by NARMS. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • ScienceDirect. (n.d.). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • ResearchGate. (2017, September 5). (PDF) Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. Retrieved from [Link]

  • Teikyo Medical Journal. (2022, February 1). Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02) isolated and purified from leaf of Conocarpus lanc. Retrieved from [Link]

Sources

Comparative

comparative IC50 analysis of 4-methoxy-N-phenylbenzenesulfonamide derivatives

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating novel host-directed antiviral therapeutics. Introduction: The Shift Toward Host-Directed Antivirals The rapid muta...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating novel host-directed antiviral therapeutics.

Introduction: The Shift Toward Host-Directed Antivirals

The rapid mutation rates of mosquito-borne flaviviruses, such as Dengue (DENV) and Zika (ZIKV), frequently render direct-acting antiviral drugs obsolete. To circumvent this evolutionary escape, modern drug development has pivoted toward host-directed therapeutics—targeting the stable human cellular machinery that viruses hijack to replicate.

Calcium/calmodulin-dependent protein kinase II (CaMKII) has been identified as a critical host-cell factor for flavivirus replication. Recent structure-guided drug design campaigns have successfully developed 4-methoxy-N-phenylbenzenesulfonamide derivatives as potent CaMKII inhibitors, demonstrating exceptional biochemical potency and translating into significant in vivo antiviral efficacy[1].

This guide objectively compares the performance of the lead derivative, Compound 9 (N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide), against the gold-standard research tool KN-93 , providing actionable insights and self-validating experimental protocols for your own IC50 evaluations.

Mechanistic Overview: CaMKII Activation and Inhibition

CaMKII is maintained in a resting, autoinhibited state. When intracellular calcium levels spike, the Ca2+ /calmodulin (CaM) complex binds to the regulatory domain of CaMKII, inducing a conformational shift that exposes the catalytic active site.

While legacy inhibitors like KN-93 function primarily by competing with CaM binding[2], optimized 4-methoxy-N-phenylbenzenesulfonamide derivatives are designed to interact directly with the kinase domain. The 4-methoxy group acts as a crucial electron-donating moiety, optimizing hydrophobic packing and hydrogen bonding within the target pocket, effectively shutting down phosphotransferase activity[1].

Pathway Ca Intracellular Ca2+ CaCaM Ca2+/CaM Complex Ca->CaCaM CaM Calmodulin (CaM) CaM->CaCaM CaMKII_Act Active CaMKII CaCaM->CaMKII_Act Binding CaMKII_Inact Inactive CaMKII CaMKII_Inact->CaMKII_Act Activation Viral Viral Replication (DENV / ZIKV) CaMKII_Act->Viral Host Factor Support Comp9 4-methoxy-N-phenylbenzenesulfonamide Derivatives Comp9->CaMKII_Act Kinase Inhibition

CaMKII activation pathway and its inhibition by benzenesulfonamide derivatives.

Comparative IC50 Analysis

When evaluating novel kinase inhibitors, benchmarking against established pharmacological standards is non-negotiable. KN-93 has historically been the standard for CaMKII inhibition, yielding an IC50 of approximately 0.37 μM[3]. However, its utility is restricted primarily to in vitro research due to off-target effects on voltage-gated potassium channels[2].

Compound 9 closely rivals KN-93 in biochemical potency but distinguishes itself through its functional therapeutic efficacy, demonstrating potent cellular antiviral activity that legacy tools lack.

Table 1: Quantitative Performance Comparison of CaMKII Inhibitors

CompoundStructural CharacteristicsTargetBiochemical IC50 (μM)Cellular Antiviral EC50 (DENV)
Compound 9 N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamideCaMKII0.79 1.52 μM
KN-93 Standard competitive CaM antagonistCaMKII0.37 - 1.0 N/A (Research Tool)
Baseline BSA Unsubstituted benzenesulfonamide coreCaMKII> 50.0Inactive

Data Interpretation: The addition of the N-(4-cycloheptyl-4-oxobutyl) tail combined with the 4-methoxy substitution on the benzenesulfonamide core drops the IC50 from >50 μM to the sub-micromolar range, proving that precise steric and electrostatic tuning is required to engage the CaMKII binding pocket effectively[1].

Experimental Methodology: Self-Validating CaMKII IC50 Assay

As a Senior Application Scientist, I emphasize that an IC50 value is only as reliable as the assay architecture that generates it. The following protocol utilizes a luminescent ATP-depletion assay (e.g., Kinase-Glo®), engineered as a self-validating system to ensure data integrity.

Workflow Step1 1. Master Mix CaMKII + CaM + Ca2+ Step2 2. Compound Addition Serial Dilution Step1->Step2 Step3 3. Reaction Initiation ATP + Syntide-2 Step2->Step3 Step4 4. Quench & Detect Luminescence Step3->Step4 Step5 5. Data Analysis 4PL Regression Step4->Step5 Control Self-Validation DMSO & KN-93 Controls Control->Step2

High-throughput luminescent IC50 assay workflow for CaMKII inhibitors.

Step-by-Step Protocol & Causality

1. Reagent Preparation & Enzyme Pre-activation

  • Action : Prepare a master mix containing 10 nM recombinant CaMKIIα, 1.2 μM Calmodulin, and 2 mM CaCl2​ in a kinase buffer (40 mM HEPES pH 7.4, 10 mM MgCl2​ , 0.1 mg/mL BSA).

  • Causality : CaMKII requires exogenous Ca2+ /CaM for full activation. Pre-incubating the enzyme with these co-factors for 10 minutes ensures the kinase is in its fully active conformation prior to compound exposure, preventing artificially skewed inhibition kinetics.

2. Compound Titration & Internal Controls

  • Action : Dispense the 4-methoxy-N-phenylbenzenesulfonamide derivatives in a 10-point, 3-fold serial dilution (ranging from 100 μM to 1.5 nM) into a 384-well plate.

  • Self-Validation : You must include 1% DMSO vehicle wells (Negative Control = Maximum Kinase Activity) and 10 μM KN-93 wells (Positive Control = Maximum Inhibition).

  • Causality : Maintain a strict 1% final DMSO concentration across all wells. CaMKII is highly sensitive to solvent-induced denaturation; standardizing the solvent ensures that any observed drop in activity is strictly compound-driven.

3. Reaction Initiation

  • Action : Add 20 μM Syntide-2 (a specific CaMKII peptide substrate) and ATP to initiate the reaction.

  • Causality : Set the ATP concentration strictly at its apparent Michaelis constant ( Km​ ) for CaMKII (typically ~10-15 μM). Operating at Km​ ensures the assay remains highly sensitive to ATP-competitive inhibitors without artificially inflating the observed IC50.

4. Incubation & Detection

  • Action : Incubate the plate at 30°C for 30 minutes. Terminate the reaction by adding an equal volume of the luminescent kinase reagent. Incubate for 10 minutes in the dark.

  • Causality : The luminescent reagent depletes the remaining unreacted ATP to generate light. Therefore, the luminescent signal is inversely proportional to kinase activity (High Light = High Residual ATP = High Kinase Inhibition).

5. Data Analysis

  • Action : Normalize the raw luminescence units (RLU) against the positive and negative controls to calculate % Inhibition. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to derive the IC50. Verify that the assay Z′ -factor is > 0.6 to confirm high-throughput robustness.

Conclusion

The comparative analysis solidifies 4-methoxy-N-phenylbenzenesulfonamide derivatives as a highly robust and translatable scaffold for CaMKII inhibition. By matching the biochemical potency of legacy research tools like KN-93 while offering superior cellular permeability and antiviral properties, compounds like Compound 9 represent a significant leap forward in the development of host-directed antiviral therapeutics.

References

  • Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link][1]

  • CaMKII inhibitors: from research tools to therapeutic agents - Frontiers Source: frontiersin.org URL:[Link][2]

Sources

Validation

validating LC-MS/MS methods for 4-methoxy-N-phenylbenzenesulfonamide quantification

Title: Validating LC-MS/MS Methods for 4-Methoxy-N-phenylbenzenesulfonamide Quantification: A Comparative Guide Executive Summary 4-methoxy-N-phenylbenzenesulfonamide is a structurally distinct benzenesulfonamide derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating LC-MS/MS Methods for 4-Methoxy-N-phenylbenzenesulfonamide Quantification: A Comparative Guide

Executive Summary

4-methoxy-N-phenylbenzenesulfonamide is a structurally distinct benzenesulfonamide derivative recently identified as a potent Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) inhibitor. It demonstrates significant antiviral efficacy against Dengue (DENV) and Zika (ZIKV) viruses, boasting an IC50 of 0.79 µM[1]. As this compound transitions from discovery into preclinical pharmacokinetics (PK) and toxicokinetics (TK), developing a highly sensitive, reproducible, and regulatory-compliant LC-MS/MS quantification method is critical.

This guide objectively compares sample preparation strategies, details a self-validating analytical protocol, and outlines the chromatographic causality required to meet stringent FDA and ICH M10 bioanalytical method validation standards.

Pathway Drug 4-methoxy-N- phenylbenzenesulfonamide CaMKII CaMKII Enzyme Drug->CaMKII Inhibits (IC50 0.79 µM) Viral DENV / ZIKV Replication Drug->Viral Suppresses Cell Neuronal Cell Survival Drug->Cell Protects CaMKII->Viral Promotes Viral->Cell Cytotoxicity

Fig 1: Pharmacological mechanism of 4-methoxy-N-phenylbenzenesulfonamide via CaMKII inhibition.

Mechanistic Context & Analyte Profiling

To design a robust assay, we must first understand the physicochemical nature of the target. 4-methoxy-N-phenylbenzenesulfonamide (C13H13NO3S, Exact Mass: 263.06) features a central sulfonamide linkage flanked by a phenyl ring and a methoxyphenyl ring.

  • Ionization Causality: While the sulfonamide nitrogen can be deprotonated for Negative Electrospray Ionization (ESI-), the use of acidic mobile phase modifiers (e.g., 0.1% formic acid) efficiently drives protonation, making Positive ESI (ESI+) highly sensitive. This yields a strong [M+H]+ precursor at m/z 264.1.

  • Chromatographic Causality: Standard C18 columns rely purely on hydrophobic dispersion forces. However, the dual aromatic rings of this compound make it an ideal candidate for a Biphenyl stationary phase . Biphenyl columns leverage π−π interactions, offering orthogonal selectivity that separates the target analyte from co-extracted endogenous plasma lipids, thereby drastically reducing matrix-induced ion suppression.

Comparative Sample Preparation Strategies

Quantifying low nanogram-per-milliliter (ng/mL) levels in human plasma requires a sample preparation method that maximizes recovery while minimizing the Matrix Effect (ME). We compared three standard approaches: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Table 1: Comparative Performance of Sample Preparation Methods (Spiked Plasma at 50 ng/mL)

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Precision (%CV)Phospholipid Removal
PPT (Acetonitrile)85.2-45.6 (Severe Suppression)12.5Poor
LLE (Ethyl Acetate)72.4-15.28.2Moderate
SPE (Polymeric HLB)94.8-4.1 (Minimal)3.1Excellent

The Verdict: While PPT is the fastest and most cost-effective, the severe ion suppression (-45.6%) caused by residual phospholipids makes it unsuitable for reliable low-level quantification. SPE using a Hydrophilic-Lipophilic Balance (HLB) sorbent is the superior choice. It selectively washes away salts and proteins, yielding near-quantitative recovery (94.8%) and exceptional precision.

Workflow Plasma Plasma Sample (+ SIL-IS) PPT Protein Precipitation (High Matrix Effect) Plasma->PPT Option A SPE Solid-Phase Extraction (Optimal Recovery) Plasma->SPE Option B Evap Evaporation & Reconstitution PPT->Evap SPE->Evap LC UHPLC Separation (Biphenyl Column) Evap->LC MS ESI-MS/MS (MRM Mode) LC->MS

Fig 2: Comparative LC-MS/MS sample preparation workflows for bioanalytical quantification.

Step-by-Step Methodology: Self-Validating SPE-LC-MS/MS Protocol

To ensure trustworthiness, the following protocol acts as a self-validating system. By integrating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any downstream volumetric losses or ionization fluctuations are automatically normalized.

Materials: Oasis HLB 30 mg/1 mL cartridges, Biphenyl UHPLC column (2.1 x 50 mm, 1.7 µm).

Step 1: Aliquoting & Spiking (Self-Validation Initiation)

  • Transfer 50 µL of human plasma into a 96-well collection plate.

  • Spike with 10 µL of SIL-IS (e.g., 4-methoxy-N-phenylbenzenesulfonamide-d5 at 50 ng/mL).

  • Causality: Adding the IS before any chemical modification ensures it undergoes the exact same extraction efficiency and matrix suppression as the target analyte, mathematically self-correcting the final quantification.

Step 2: Matrix Pre-treatment

  • Dilute the sample with 100 µL of 2% phosphoric acid in water.

  • Causality: Acidification disrupts protein-drug binding, ensuring the hydrophobic sulfonamide is fully released into the aqueous phase for efficient sorbent binding.

Step 3: Solid-Phase Extraction (SPE)

  • Condition: 1 mL Methanol, followed by 1 mL Water.

  • Load: Apply the pre-treated acidified plasma sample.

  • Wash: 1 mL of 5% Methanol in water. (Causality: This specific organic ratio is strong enough to wash away polar endogenous salts and peptides, but too weak to elute the highly retained analyte).

  • Elute: 1 mL of 100% Acetonitrile.

Step 4: Evaporation & Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (80% Water / 20% Acetonitrile with 0.1% Formic Acid).

Step 5: LC-MS/MS Analysis

  • Column: Biphenyl (1.7 µm, 2.1 x 50 mm).

  • Gradient: 20% to 95% Acetonitrile (with 0.1% FA) over 3.0 minutes.

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

  • Transitions: m/z 264.1 → 171.0 (Quantifier: Methoxybenzenesulfonyl cation); m/z 264.1 → 94.0 (Qualifier: Protonated aniline).

Regulatory Alignment: FDA & ICH M10 Validation

To utilize this method in clinical or formal nonclinical studies, it must be validated against current global regulatory frameworks. The protocol described above is designed to seamlessly pass the criteria set forth by the [2] and the harmonized [3],[4].

Critical Validation Parameters:

  • Accuracy & Precision: The method must demonstrate an accuracy within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) and a precision of ≤15% CV.

  • Matrix Effect (ME): Evaluated using the IS-normalized matrix factor (MF) across six independent lots of plasma. The CV of the IS-normalized MF must be < 15%. The SPE workflow detailed above easily meets this by keeping absolute ME below 5%.

  • Stability: The analyte must be proven stable under benchtop conditions, across at least three freeze-thaw cycles, and within the autosampler post-extraction.

Validation Guidelines Regulatory Guidelines (FDA 2018 / ICH M10) Selectivity Selectivity & Specificity Guidelines->Selectivity Matrix Matrix Effect & Recovery Guidelines->Matrix AccPrec Accuracy & Precision Guidelines->AccPrec Stability Stability (Benchtop, F/T) Guidelines->Stability

Fig 3: Core bioanalytical method validation parameters per FDA and ICH M10 guidelines.

Conclusion

Quantifying 4-methoxy-N-phenylbenzenesulfonamide requires navigating its specific structural properties. By utilizing a Biphenyl column to exploit π−π interactions and employing a polymeric SPE protocol to eliminate phospholipid-induced ion suppression, laboratories can establish a highly robust assay. Integrating a stable isotope-labeled internal standard ensures the method is self-validating, guaranteeing that the resulting PK/PD data will withstand the rigorous scrutiny of FDA and ICH M10 regulatory audits.

References

  • Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections. Journal of Medicinal Chemistry. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline (2022). European Medicines Agency (EMA). Available at:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to 4-methoxy-N-phenylbenzenesulfonamide and Established COX Inhibitors

This guide provides a comprehensive framework for the comparative evaluation of 4-methoxy-N-phenylbenzenesulfonamide, a novel investigational compound, against well-characterized cyclooxygenase (COX) inhibitors, Celecoxi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the comparative evaluation of 4-methoxy-N-phenylbenzenesulfonamide, a novel investigational compound, against well-characterized cyclooxygenase (COX) inhibitors, Celecoxib and Indomethacin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-inflammatory agents. We will delve into the mechanistic rationale, detailed experimental protocols, and data interpretation, offering a robust methodology for assessing the potency and selectivity of emerging COX inhibitors.

Introduction: The Critical Role of Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[1][2] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and in maintaining renal blood flow.[4] In contrast, COX-2 is typically induced by inflammatory stimuli, and its upregulation is a hallmark of many inflammatory conditions.[3][5]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX-2, while the common gastrointestinal side effects are largely attributed to the simultaneous inhibition of COX-1.[4] This understanding has driven the development of COX-2 selective inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[2]

This guide will benchmark the investigational compound, 4-methoxy-N-phenylbenzenesulfonamide, against a non-selective COX inhibitor, Indomethacin, and a COX-2 selective inhibitor, Celecoxib.

Compound Profiles

A thorough understanding of the physicochemical properties of the compounds under investigation is fundamental to interpreting their biological activity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
4-methoxy-N-phenylbenzenesulfonamide C13H13NO3S263.32Investigational compound with a benzenesulfonamide scaffold, a common feature in many COX-2 inhibitors.[6][7]
Celecoxib C17H14F3N3O2S381.37A selective COX-2 inhibitor, used as a benchmark for COX-2 selectivity.[8][9]
Indomethacin C19H16ClNO4357.79A non-selective COX-1/COX-2 inhibitor, used as a benchmark for potent, non-selective inhibition.[10][11][12]

Experimental Benchmarking Workflow

To comprehensively evaluate the inhibitory potential and selectivity of 4-methoxy-N-phenylbenzenesulfonamide, a multi-tiered experimental approach is recommended. This workflow progresses from initial in vitro enzyme inhibition assays to more physiologically relevant cell-based assays.

G cluster_0 In Vitro Enzyme Inhibition Assays cluster_1 Cell-Based Assay a Fluorometric COX-1/COX-2 Inhibition Assay b Determine IC50 values for 4-methoxy-N-phenylbenzenesulfonamide, Celecoxib, and Indomethacin a->b Quantify inhibition c Calculate COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) b->c Assess selectivity d Human Whole Blood Assay c->d Proceed to cell-based validation e Measure COX-1 activity (Thromboxane B2 production) d->e f Measure COX-2 activity (PGE2 production after LPS stimulation) d->f g Confirm in vitro findings in a physiologically relevant system e->g f->g

Caption: Experimental workflow for benchmarking novel COX inhibitors.

In Vitro Fluorometric COX-1 and COX-2 Inhibition Assay

Rationale: The initial assessment of COX inhibitory activity is best performed using purified enzymes to determine the direct interaction between the compound and its target. A fluorometric assay is chosen for its high sensitivity and wide dynamic range compared to colorimetric assays.[13][14][15][16] This allows for the detection of low levels of enzyme activity and more precise determination of inhibitory concentrations.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-methoxy-N-phenylbenzenesulfonamide, Celecoxib, and Indomethacin in DMSO.

    • Prepare serial dilutions of the test compounds in assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer as per the manufacturer's instructions.

    • Prepare a working solution of a suitable fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) and arachidonic acid.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorometric probe and arachidonic acid.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission for ADHP) in a kinetic mode for 5-10 minutes.[17]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Human Whole Blood Assay

Rationale: The human whole blood assay provides a more physiologically relevant model for assessing COX inhibition as it accounts for factors such as plasma protein binding and cell permeability, which can significantly influence a drug's activity.[18][19][20][21][22] This assay measures the inhibition of native COX enzymes in their natural cellular environment.

Protocol:

  • Blood Collection:

    • Draw fresh venous blood from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks.

    • Collect the blood in tubes containing an anticoagulant (e.g., heparin).

  • COX-1 Activity (Thromboxane B2 Production):

    • Aliquot the whole blood into tubes containing various concentrations of the test compounds or vehicle.

    • Allow the blood to clot at 37°C for 1 hour.

    • Centrifuge the tubes to separate the serum.

    • Measure the concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, in the serum using a validated ELISA kit.

  • COX-2 Activity (Prostaglandin E2 Production):

    • Aliquot the whole blood into tubes containing various concentrations of the test compounds or vehicle.

    • Add lipopolysaccharide (LPS) to each tube to induce the expression of COX-2 in monocytes.

    • Incubate the blood at 37°C for 24 hours.

    • Centrifuge the tubes to separate the plasma.

    • Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using a validated ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of TXB2 and PGE2 production for each concentration of the inhibitor relative to the vehicle control.

    • Determine the IC50 values for COX-1 and COX-2 inhibition as described for the in vitro assay.

Data Presentation and Interpretation

The results of the benchmarking studies should be presented in a clear and concise manner to facilitate comparison.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-methoxy-N-phenylbenzenesulfonamide Experimental DataExperimental DataCalculated Value
Celecoxib ~7.6~0.04~190
Indomethacin ~0.018~0.026~0.69

Note: IC50 values for Celecoxib and Indomethacin are approximate and can vary depending on the specific assay conditions. The values presented here are a consensus from multiple sources for comparative purposes.[1][10][11][12][23][24][25][26]

Table 2: Human Whole Blood Assay Results

CompoundCOX-1 IC50 (µM) (TXB2 Inhibition)COX-2 IC50 (µM) (PGE2 Inhibition)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-methoxy-N-phenylbenzenesulfonamide Experimental DataExperimental DataCalculated Value
Celecoxib ~82~6.8~12
Indomethacin ~0.009~0.31~0.029

Note: IC50 values for Celecoxib and Indomethacin in the human whole blood assay are approximate and can vary between studies.[23][24]

Discussion and Mechanistic Insights

The data generated from these assays will provide a comprehensive profile of 4-methoxy-N-phenylbenzenesulfonamide's COX inhibitory activity.

  • Potency: The IC50 values will quantify the potency of the investigational compound against both COX-1 and COX-2. A lower IC50 value indicates a more potent inhibitor.

  • Selectivity: The COX-2 selectivity index is a critical parameter. A selectivity index significantly greater than 1 suggests that the compound is COX-2 selective. For comparison, Celecoxib is a well-established COX-2 selective inhibitor, while Indomethacin is non-selective.[9] The benzenesulfonamide moiety is a key pharmacophore in many selective COX-2 inhibitors, and its presence in 4-methoxy-N-phenylbenzenesulfonamide suggests a potential for COX-2 selectivity.[6][7]

  • Structure-Activity Relationship (SAR): The methoxy group on the phenyl ring of 4-methoxy-N-phenylbenzenesulfonamide may influence its binding affinity and selectivity for the COX-2 active site. SAR studies of similar benzenesulfonamide derivatives have shown that substitutions on the phenyl ring can significantly impact COX-2 inhibitory potency and selectivity.[7][27]

  • In Vitro vs. Cell-Based Data: A comparison of the data from the purified enzyme assays and the whole blood assay will reveal the influence of physiological factors on the compound's activity. A significant shift in IC50 values between the two assays could indicate high plasma protein binding or poor cell permeability.

G cluster_0 Arachidonic Acid Cascade cluster_1 Inhibitor Action AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Stomach lining protection, platelet aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Pain, Inflammation, Fever) PGH2_2->Prostaglandins_2 Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Selectively Inhibits Test_Compound 4-methoxy-N-phenylbenzenesulfonamide (Hypothesized COX-2 Selective) Test_Compound->COX2 Expected to Inhibit

Caption: The COX signaling pathway and points of inhibition.

Conclusion

This guide outlines a systematic and robust approach to benchmarking the novel compound 4-methoxy-N-phenylbenzenesulfonamide against established COX inhibitors. By employing a combination of in vitro and cell-based assays, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and potential as a new anti-inflammatory agent. The data generated will be crucial for guiding further preclinical and clinical development.

References

  • Indomethacin (Indometacin) | COX1/2 Inhibitor | MedChemExpress.

  • Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PubMed.

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor.

  • Indomethacin | Indometacin | COX1 and COX2 inhibitor - TargetMol.

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral - PedWorld.

  • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed.

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed.

  • Indomethacin - Potent COX Inhibitor for Inflammation - APExBIO.

  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs - MDPI.

  • Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2 | Rheumatology | Oxford Academic.

  • Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed.

  • A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors - PubMed.

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... - ResearchGate.

  • Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC.

  • Defining the COX Inhibitor Selectivity of NSAIDs - Page 6 - Medscape.

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.

  • A rationale for the activity profile of benzenesulfonamide derivatives as cyclooxygenase (COX) inhibitors - PubMed.

  • What is the Difference Between Colorimetric and Fluorometric Assay.

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.

  • Colorimetric vs Fluorometric assay: Which is better for sensitivity? - Patsnap Eureka.

  • Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem - NIH.

  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs - ResearchGate.

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands.

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.

  • Molecular Dynamics and Physical Stability of Amorphous Anti-Inflammatory Drug: Celecoxib.

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC.

  • Colorimetric? Fluorometric? How to choose the right platform for your ELISA.

  • Fluorometric and Colorimetric Biosensors for the Assay of Cholinesterase Inhibitors - PMC.

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - MDPI.

  • Indocin vs Celebrex | Power - withpower.com.

  • Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC.

  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - MDPI.

  • COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich.

  • Indomethacin and celecoxib improve tendon healing in rats - Taylor & Francis.

  • Consistent Inhibition of Cyclooxygenase Drives Macrophages towards the Inflammatory Phenotype - PMC.

Sources

Validation

reproducibility of 4-methoxy-N-phenylbenzenesulfonamide biological assay results

Title: Reproducibility and Performance of 4-Methoxy-N-phenylbenzenesulfonamide in Biological Assays: A Comparative Guide Executive Summary 4-Methoxy-N-phenylbenzenesulfonamide (CAS 1146-41-4) is a highly versatile organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility and Performance of 4-Methoxy-N-phenylbenzenesulfonamide in Biological Assays: A Comparative Guide

Executive Summary 4-Methoxy-N-phenylbenzenesulfonamide (CAS 1146-41-4) is a highly versatile organic compound characterized by its sulfonamide functional group and methoxy-substituted phenyl ring[1]. In modern drug development, it serves two distinct, highly researched roles: as a structural fragment targeting bacterial oxidoreductases for antibacterial therapy[2], and as a core scaffold for host-directed antiviral kinase inhibitors[3]. This guide objectively compares its performance across these two biological contexts, detailing the causality behind the experimental designs and providing self-validating protocols to ensure absolute reproducibility.

Part 1: Fragment-Based Assays Targeting BpsDsbA (Antibacterial)

Mechanistic Causality & Rationale Burkholderia pseudomallei DsbA (BpsDsbA) is an oxidoreductase that catalyzes disulfide bond formation in bacterial virulence factors[2]. Inhibiting DsbA disarms the pathogen's ability to fold virulence proteins without affecting bacterial viability, thereby minimizing evolutionary resistance pressure[4]. 4-methoxy-N-phenylbenzenesulfonamide binds to a transient "cryptic" pocket near the Tyr110 residue, which only opens upon ligand interaction[5]. Because this interaction is highly dynamic and involves a cryptic site, standard high-throughput biochemical assays often yield false negatives. Therefore, 2D [15N,1H]-HSQC NMR is the required methodology, as it directly detects subtle backbone amide chemical shift perturbations (CSPs) indicating conformational changes[4].

Performance Comparison When compared to other identified fragments like bromophenoxy propanamide, 4-methoxy-N-phenylbenzenesulfonamide demonstrates a highly specific preference for the oxidized state of BpsDsbA, making it a highly targeted starting point for inhibitor development[4].

Table 1: Fragment Binding Comparison on BpsDsbA

LigandTarget State PreferenceBinding SiteValidation Method
4-methoxy-N-phenylbenzenesulfonamide Oxidized BpsDsbACryptic pocket (Tyr110 shift)2D NMR / X-ray Crystallography
Bromophenoxy propanamide Oxidized BpsDsbACryptic pocket (Tyr110 shift)2D NMR / X-ray Crystallography

Self-Validating Protocol: 2D[15N,1H]-HSQC NMR Binding Assay System Validation: This protocol is self-validating through two critical controls. First, an Ellman's test ensures the protein is in the correct physiological (oxidized) state prior to the assay. Second, an Apo-protein (DMSO-only) control establishes baseline chemical shifts, ruling out solvent-induced artifacts[6].

  • Protein Preparation: Purify 15N-labeled BpsDsbA. Oxidize the protein by incubating with a 50:1 molar excess of oxidized glutathione (GSSG) for 1 hour at room temperature[6].

  • State Verification: Perform an Ellman's test to quantitatively verify the absence of free thiols, confirming complete oxidation[6].

  • Ligand Preparation: Dissolve 4-methoxy-N-phenylbenzenesulfonamide in 100% DMSO to create a concentrated stock.

  • Sample Formulation: Titrate the fragment into 100 μM 15N-BpsDsbA to achieve a final ligand concentration of 1 mM. Ensure the final DMSO concentration is strictly matched (e.g., 5%) in both the experimental sample and the Apo-control[4].

  • Data Acquisition: Acquire 2D [15N,1H]-HSQC spectra at 298 K using a high-field NMR spectrometer.

  • Analysis: Calculate CSPs by overlaying the experimental spectra with the Apo-control. Map shifting residues to the BpsDsbA crystal structure (PDB: 4k2d) to confirm binding at the Tyr110 cryptic pocket[4].

G N1 15N-BpsDsbA (Apo Control) N2 Add 4-methoxy-N-phenyl- benzenesulfonamide N1->N2 N3 2D[15N,1H]-HSQC Acquisition N2->N3 N4 CSP Analysis (vs Apo) N3->N4 N5 Map Cryptic Pocket (Tyr110) N4->N5

Workflow for validating fragment binding to BpsDsbA via 2D NMR.

Part 2: Kinase Inhibition Assays Targeting CaMKII (Antiviral)

Mechanistic Causality & Rationale Flaviviruses, including Dengue (DENV) and Zika (ZIKV), induce intracellular calcium release upon infection. This activates the host Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), a pathway the viruses hijack to facilitate their own replication[7]. By targeting the host kinase rather than rapidly mutating viral proteins, benzenesulfonamide derivatives bypass the primary mechanism of viral resistance[3]. Through structure-guided design, derivatives of 4-methoxy-N-phenylbenzenesulfonamide (such as Compound 9) have been optimized to act as potent, host-directed antivirals[3].

Performance Comparison The optimized derivative, N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide, demonstrates superior CaMKII inhibition and cellular antiviral efficacy compared to standard reference inhibitors[3].

Table 2: Antiviral and Kinase Inhibitory Performance

CompoundCaMKII IC50 (μM)DENV EC50 (μM)ZIKV EC50 (μM)
N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide 0.791.521.91
Standard Reference Inhibitor (e.g., KN-93) ~1.0 - 2.0>5.0>5.0

Self-Validating Protocol: CaMKII Kinase Activity Assay System Validation: This assay relies on a positive control (a known CaMKII inhibitor) to validate assay sensitivity, and a no-enzyme blank to establish the background rate of spontaneous ATP hydrolysis, ensuring the measured IC50 reflects true enzymatic inhibition[8].

  • Enzyme Preparation: Prepare recombinant human CaMKIIα in a kinase reaction buffer supplemented with Ca2+ and Calmodulin to ensure the enzyme is in its active conformation[8].

  • Compound Incubation: Pre-incubate the activated enzyme with varying concentrations of the benzenesulfonamide derivative (or a DMSO vehicle control) for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a standardized concentration of ATP and a synthetic peptide substrate.

  • Quantification: After 30 minutes, measure residual ATP using a luminescence-based readout (e.g., Kinase-Glo assay).

  • Data Processing: Calculate the IC50 using non-linear regression analysis, normalizing the luminescence signal against the no-enzyme blank (100% inhibition) and the DMSO vehicle control (0% inhibition).

G V1 Flavivirus Infection (DENV/ZIKV) C1 Intracellular Ca2+ Release V1->C1 C2 Ca2+/Calmodulin Complex C1->C2 K1 CaMKII Activation C2->K1 R1 Viral Replication K1->R1 I1 Benzenesulfonamide Derivative I1->K1

CaMKII signaling pathway hijacked by flaviviruses and targeted by inhibitors.

Critical Factors for Assay Reproducibility

When working with 4-methoxy-N-phenylbenzenesulfonamide and its derivatives, researchers must control for two primary variables to ensure reproducibility:

  • Solvent Tolerance: Because fragment screening requires high concentrations (often ≥1 mM), the compound must be dissolved in DMSO. Proteins like BpsDsbA can denature or exhibit artifactual shifts at high DMSO concentrations. Strict matching of DMSO percentage between the sample and the Apo-control is mandatory[4].

  • Target Oxidation State: For oxidoreductase targets, the binding affinity of the sulfonamide fragment is entirely dependent on the structural conformation of the active site. Failure to fully oxidize the protein prior to the assay will result in false negatives and uninterpretable NMR spectra[6].

References

  • [3] , [7] , [8] Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • [2] , [5] , [4] , [6] Identification and characterization of two drug-like fragments that bind to the same cryptic binding pocket of Burkholderia pseudomallei DsbA. IUCrJ / bioRxiv / PubMed Central.[Link]

Sources

Safety & Regulatory Compliance

Safety

4-methoxy-N-phenylbenzenesulfonamide proper disposal procedures

Comprehensive Operational Guide: Proper Disposal Procedures for 4-Methoxy-N-phenylbenzenesulfonamide Introduction 4-Methoxy-N-phenylbenzenesulfonamide is a highly valuable sulfonamide derivative frequently utilized in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Proper Disposal Procedures for 4-Methoxy-N-phenylbenzenesulfonamide

Introduction 4-Methoxy-N-phenylbenzenesulfonamide is a highly valuable sulfonamide derivative frequently utilized in medicinal chemistry and drug development as an intermediate or pharmacophore. While its biological activity—specifically its antibacterial properties—makes it useful at the bench, its molecular structure dictates strict environmental and safety protocols during disposal. Sulfonamides exhibit environmental persistence, and improper disposal can disrupt aquatic ecosystems and foster antimicrobial resistance.

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory hurdle; it is a critical component of experimental integrity and laboratory safety. This guide provides actionable, causality-driven protocols for managing 4-methoxy-N-phenylbenzenesulfonamide waste from the point of generation to final incineration.

Chemical Profile & Operational Implications

Understanding the physicochemical properties of 4-methoxy-N-phenylbenzenesulfonamide is the first step in designing a safe and compliant disposal strategy.

PropertyValueOperational Implication for Disposal
CAS Number 1146-41-4Must be explicitly listed on hazardous waste profiles to ensure accurate tracking[1].
Molecular Formula C13H13NO3SContains sulfur and nitrogen. Requires high-temperature incineration to manage SOx and NOx emissions.
Molecular Weight 263.31 g/mol Used to calculate molarity and total mass in mixed liquid waste streams.
Physical State Solid (Crystalline)Prone to aerosolization. Handle solid waste inside a certified chemical fume hood.
Solubility Soluble in polar organicsLiquid waste will typically be a mixed organic solvent stream requiring strict segregation.

Hazard Assessment & Regulatory Grounding

Under the EPA's Resource Conservation and Recovery Act (RCRA), discarded laboratory reagents and experimental wastes must be evaluated for hazardous characteristics[2]. 4-Methoxy-N-phenylbenzenesulfonamide is classified as a regulated chemical hazardous waste due to its potential toxicity and environmental impact.

  • Drain Disposal is Prohibited: Solutions containing this compound must never be flushed down the drain. Even trace amounts can bypass standard wastewater treatment facilities.

  • Subpart K Compliance: For academic and research institutions operating under EPA RCRA Subpart K, trained professionals must make the final waste determination, but bench scientists are responsible for accurate point-of-generation labeling and accumulation[3].

Waste Segregation & Accumulation Workflow

The lifecycle of hazardous waste relies on a strict chain of custody. The following workflow illustrates the self-validating system required to move 4-methoxy-N-phenylbenzenesulfonamide from the bench to final destruction.

WasteWorkflow Gen Waste Generation (Solid & Liquid Streams) Seg Hazard Segregation (Halogenated vs. Non-Halogenated) Gen->Seg Identify Solvent Matrix SAA Satellite Accumulation Area (SAA) Max 55 Gal | Cap tightly Seg->SAA Label & Secondary Containment CAA Central Accumulation Area (CAA) Max 90 Days Storage SAA->CAA EHS Pickup (<72h when full) Inc Final Disposal (High-Temp Incineration) CAA->Inc EPA Licensed Contractor

Fig 1: Cradle-to-grave hazardous waste accumulation and disposal workflow for sulfonamide derivatives.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Powder/Crystals) Solid waste typically consists of expired reagents, spilled powder, or residual material from weighing stations.

  • Containment: Sweep up spilled or excess powder using a dedicated anti-static brush and dustpan.

    • Causality: Anti-static tools prevent the crystalline powder from aerosolizing or clinging to surfaces due to static charge, minimizing inhalation risks.

  • Packaging: Transfer the solid into a compatible, sealable container, such as a wide-mouth High-Density Polyethylene (HDPE) bottle or a clear glass jar.

    • Causality: HDPE and glass provide excellent chemical resistance and structural integrity, preventing leaching or degradation[4].

  • Labeling: Attach a standard "Hazardous Waste" label immediately. Explicitly write "4-methoxy-N-phenylbenzenesulfonamide (Solid)" and check the "Toxic" and "Irritant" hazard boxes. Do not use chemical formulas or abbreviations.

    • Causality: RCRA regulations require full chemical names to ensure proper profiling and compatibility checks at the Central Accumulation Area (CAA)[5].

  • Storage: Store the container in the laboratory's Satellite Accumulation Area (SAA) inside a secondary containment bin.

Protocol B: Disposal of Liquid Waste (Solvent Solutions) During synthesis or assay prep, the compound is often dissolved in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Dichloromethane (DCM).

  • Segregation: Determine if the primary solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., DMF, DMSO, Ethanol).

    • Causality: Halogenated and non-halogenated wastes must be strictly segregated. Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of highly toxic dioxins and furans during destruction.

  • Transfer: Using a dedicated funnel, pour the liquid waste into the designated liquid waste carboy (typically a 5-gallon HDPE jerrican).

  • Capping: Remove the funnel immediately after use and securely cap the container.

    • Causality: Leaving a funnel in an open container allows volatile organic compounds (VOCs) to evaporate, violating EPA emissions standards and creating ambient inhalation hazards[4].

  • Volume Management: Do not fill the container beyond 90% capacity.

    • Causality: Leaving headspace prevents container rupture due to vapor pressure expansion caused by ambient temperature fluctuations in the laboratory.

Protocol C: Decontamination and Disposal of Consumables Items that have come into direct contact with the chemical (e.g., weighing boats, pipette tips, gloves, and empty primary containers) must be managed properly.

  • Rinsing Primary Containers: Rinse empty primary containers that held the pure chemical with a compatible solvent (e.g., acetone or ethanol).

    • Causality: EPA guidelines stipulate that rinsate from heavily contaminated containers must be collected as hazardous waste to prevent trace environmental contamination.

  • Rinsate Collection: Pour the solvent rinsate into the appropriate liquid waste carboy (Protocol B).

  • Solid Debris Collection: Place the rinsed containers, contaminated gloves, bench paper, and wipes into a heavy-duty plastic bag or a dedicated solid waste drum. Label the outer container as "Hazardous Waste - Chemically Contaminated Debris."

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to contain the hazard.

  • Isolate the Area: Restrict access to the spill zone. If the spill involves a highly volatile solvent solution outside a fume hood, evacuate the immediate area and allow the HVAC system to clear vapors.

  • Don Appropriate PPE: Ensure you are wearing a lab coat, nitrile gloves (double-gloved), and safety goggles. If a large amount of dry powder is spilled, a particulate respirator (N95 or higher) is recommended.

  • Containment (Liquid Spill): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for large solvent spills.

  • Containment (Solid Spill): Lightly dampen the powder with water or a compatible solvent (if safe to do so) to prevent dust generation before sweeping it up.

  • Collection: Place all absorbed material and contaminated PPE into a hazardous waste bag, seal it, label it appropriately, and contact your Environmental Health and Safety (EHS) department for an immediate pickup.

References[4] Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8ralYG-pum7fWJ6EA4LaV2w7YToAtt1k-OyAyZVaQcpDbqD_jtu-_T6sqpEo6bz6jJEu9svOICSdC0SzqwVx2VhSpIEcgDmxIJpHPX0gnfV_sn5uweUtK5NJkKJxNY0ymJODxVizOzmsu0Himbi-lJ7jDMDA90tgA][5] Hazardous Chemical Waste Management Guidelines. Columbia University Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBBB_jgHKfmFRaFNrhG3mOqHQ17N7xo9UGu7TtgT2Q5Cy-JUUq-jOGlnabqi7Rw5cANyH7SJnsBOyVtIujYz2e2rPfURMvJrBBFWny-DR3eCiutR-415nXUiAmEJ1-zq9hwiXZghhQATODieC1U5HivbYSN2rQwaATr_RFWglkf7kIMnvvww==][1] CAS 1146-41-4: 4-Methoxy-N-phenylbenzenesulfonamide. CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFAz795J6vtmDJ9_QHhMQ_gs8FcNKb1bSTKy-GAGTY_QStK6nKOTBMW-qgbfbAloO_Zj6nZH9FjWLLRA3r92JsQNwGqKvOZ0NYjGunt_y34CHqd2_M6Q1FN1Weg9bTmcuC_Q==][2] Regulation of Laboratory Waste. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE_VyApOKOmu47GLCU5bQlNbvSy0Any2iUJDaNxzxdrYAJBWJ5erIUKgM9AQFKy3dLnEEbLY57HR7rtEz-t4_znoK7A-X7leprPLTkTyc40gugBa57KPqRRiJpNMDhdF7HbKGlVv7RO6-7B33VcF7qbBM8saWhPa-eQG9fkNLtV08IIidDyGFj][3] Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg3N31NTCdxGoe1H0R3fw9eNy9dCIH0a_EF-enlY7UjbXydYZDNNG-dMfe3VhEF-LY-qKPvOG-E63JoHCa4TfPbcxaIMOhPPqHPfE8cx048ta__vusZmOBIDgdTDwNuyIp86CNBuDrSIlRkrSPMptsDrPMjpLdf4vPD1Hn1atWN_8xviWho7C0mrgXrGPACm_xozzUEcqFvx_7rYB_NIRbdNb9]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-phenylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-phenylbenzenesulfonamide
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